N-Benzyltetrahydro-2H-pyran-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTUORBOSAQIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624180 | |
| Record name | N-Benzyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443344-23-8 | |
| Record name | N-Benzyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyltetrahydro-2H-pyran-4-amine, a secondary amine featuring a benzyl group attached to a tetrahydropyran ring, is a versatile and valuable building block in modern medicinal chemistry and organic synthesis. Its structural motifs are prevalent in a variety of biologically active molecules, making it a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant applications in drug discovery, with a focus on its role as a precursor to targeted cancer therapies.
Core Properties and Data
This compound is identified by the CAS Number 443344-23-8 .[1] A summary of its key quantitative properties is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 443344-23-8 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | Clear oil | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Experimental Protocols
The primary and most efficient method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Experimental Protocol: Reductive Amination
This protocol provides a general yet detailed methodology for the synthesis of this compound.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (if using NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane or methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction:
-
Using Sodium triacetoxyborohydride: To the stirred solution from step 1, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction mixture is then stirred for 12-24 hours.
-
Using Sodium borohydride: Cool the reaction mixture from step 1 to 0 °C in an ice bath. Add a catalytic amount of acetic acid. Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours.
-
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a clear oil.
Caption: Reductive Amination Synthesis Workflow.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features are often incorporated into molecules designed to interact with specific biological targets.
Role as a Precursor to c-Src/Abl Kinase Inhibitors
A significant application of this compound is in the synthesis of dual-specific c-Src/Abl kinase inhibitors. These kinases are critical regulators of cellular signaling pathways, and their aberrant activity is implicated in the progression of various cancers.
One notable example is the synthesis of Saracatinib (AZD0530) , a potent, orally available inhibitor of c-Src and Abl kinases that has undergone clinical evaluation.[2] The tetrahydro-2H-pyran-4-yloxy moiety, derived from a related tetrahydropyran amine precursor, is a key structural feature of Saracatinib.
The general synthetic strategy involves the coupling of a substituted quinazoline core with a side chain derived from a tetrahydropyran amine derivative. The presence of the tetrahydropyran ring can enhance the pharmacokinetic properties of the final drug molecule, such as solubility and metabolic stability.
Caption: Synthetic Utility in Kinase Inhibitor Development.
Signaling Pathway Involvement
The ultimate therapeutic effect of drugs derived from this compound, such as Saracatinib, is achieved through the modulation of specific intracellular signaling pathways. The c-Src and Abl tyrosine kinases are key nodes in pathways that regulate cell proliferation, survival, migration, and invasion.[3] Inhibition of these kinases disrupts these oncogenic signaling cascades.
Caption: c-Src/Abl Signaling Pathway and Inhibition.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal scaffold for the construction of complex and biologically active molecules. Its role as a key intermediate in the synthesis of targeted therapies like Saracatinib highlights its importance in the ongoing effort to develop more effective treatments for cancer and other diseases driven by aberrant kinase activity. This guide serves as a foundational resource for researchers looking to leverage the properties and synthetic potential of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
N-Benzyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Overview for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyltetrahydro-2H-pyran-4-amine is a secondary amine featuring a tetrahydropyran ring coupled with a benzyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis. The tetrahydropyran moiety can enhance physicochemical properties such as solubility and metabolic stability, while the benzylamine group provides a versatile handle for further chemical modifications. This document provides a detailed overview of the known physical, chemical, and potential biological properties of this compound, intended to serve as a technical guide for its application in research and drug development.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, a combination of information from chemical suppliers and predictive models allows for the compilation of its key physicochemical properties. It is important to note that some of the following data are predicted and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 443344-23-8 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Appearance | Clear oil | [1][2] |
| Purity | ≥ 95% (by NMR) | [1][2] |
| Predicted Boiling Point | 302.5 ± 35.0 °C | |
| Predicted Density | 1.03 ± 0.1 g/cm³ | |
| Predicted pKa | 9.02 ± 0.20 | |
| Storage Conditions | 0-8 °C, dry, sealed | [1][2] |
Chemical Properties and Reactivity
This compound exhibits the typical reactivity of a secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.
Key Reactive Sites:
-
Nitrogen Atom: The secondary amine is a nucleophile and a base, readily reacting with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (in reductive amination).
-
N-H Bond: The hydrogen atom on the nitrogen can be substituted, for example, through reactions with sulfonyl chlorides to form sulfonamides.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions at the amine.
Its stability and compatibility with various reaction conditions make it a useful component in multistep synthetic pathways for developing novel pharmaceuticals and agrochemicals.[2]
Synthesis Protocol: Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-2H-pyran-4-one with benzylamine.
Experimental Protocol:
-
Imine Formation: To a solution of tetrahydro-2H-pyran-4-one (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add benzylamine (1.0-1.2 equivalents).
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium intermediate. The reaction mixture is typically stirred at room temperature for 1-2 hours.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. This reagent is mild and selective for the reduction of the iminium ion in the presence of the ketone starting material.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of a weak base (e.g., sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the final this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the monosubstituted benzene ring are expected in the range of δ 7.2-7.4 ppm.
-
Benzyl CH₂: A singlet for the two protons of the benzyl methylene group (Ph-CH₂-N) is anticipated, likely in the region of δ 3.5-4.0 ppm.
-
Tetrahydropyran Protons:
-
The proton at the C4 position (CH-N) would appear as a multiplet.
-
The protons on the carbons adjacent to the oxygen atom (C2 and C6) would be deshielded and appear as multiplets in the range of δ 3.5-4.0 ppm.
-
The protons on the other carbons of the tetrahydropyran ring (C3 and C5) would appear as multiplets further upfield.
-
-
N-H Proton: A broad singlet for the amine proton is expected, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the aromatic region (δ 120-140 ppm).
-
Benzyl CH₂: A signal for the benzylic carbon is expected around δ 50-55 ppm.
-
Tetrahydropyran Carbons:
-
The carbon attached to the nitrogen (C4) would appear in the range of δ 50-60 ppm.
-
The carbons adjacent to the oxygen (C2 and C6) would be in the range of δ 65-75 ppm.
-
The remaining carbons (C3 and C5) would be expected at higher field.
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.[3]
-
C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C-N Stretch: A C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[4]
-
C-O Stretch: A strong C-O stretching band from the tetrahydropyran ring is expected around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (191.27). According to the nitrogen rule, an odd number of nitrogen atoms results in an odd nominal molecular mass.
-
Fragmentation: Common fragmentation patterns would include the loss of the benzyl group or cleavage of the tetrahydropyran ring. A prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) is a characteristic feature for benzyl-containing compounds. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known pharmacological effects. Notably, the N-benzylamine scaffold is a feature in some histone deacetylase (HDAC) inhibitors.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.
Hypothetical Signaling Pathway: HDAC Inhibition
If this compound were to act as an HDAC inhibitor, it could potentially modulate cellular processes by altering the acetylation state of histone and non-histone proteins. This could lead to changes in gene expression that affect cell cycle progression, apoptosis, and differentiation.
Experimental Workflow for Biological Evaluation:
To investigate the potential biological activity of this compound, a systematic experimental approach would be necessary.
Conclusion
This compound is a promising chemical entity for the development of novel therapeutics and other advanced materials. Its synthesis is straightforward, and its structure offers multiple points for diversification. While there is a need for more comprehensive experimental characterization of its physical, chemical, and biological properties, the available information suggests its potential as a valuable intermediate in drug discovery programs. Further investigation into its biological activities, particularly as a potential HDAC inhibitor, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile molecule.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis and Characterization of N-Benzyltetrahydro-2H-pyran-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug discovery. Its structure, combining a flexible tetrahydropyran ring with a benzylamine moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, proposed spectroscopic data, and detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
This compound possesses a secondary amine attached to a tetrahydropyran ring at the 4-position, with a benzyl group substituted on the nitrogen atom.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 443344-23-8 |
| Appearance | Clear oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents |
Synthesis
A common and effective method for the synthesis of this compound is through reductive amination of tetrahydro-4H-pyran-4-one with benzylamine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.1 eq).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Structural Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the tetrahydropyran ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the benzyl group and the tetrahydropyran ring.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 - 7.40 | m | 5H | C₆H₅ |
| Benzylic | 3.80 | s | 2H | -CH₂-Ph |
| Tetrahydropyran | 3.90 - 4.00 | m | 2H | -O-CH₂- (axial) |
| Tetrahydropyran | 3.30 - 3.40 | m | 2H | -O-CH₂- (equatorial) |
| Tetrahydropyran | 2.80 - 2.90 | m | 1H | -CH-N- |
| Tetrahydropyran | 1.80 - 1.90 | m | 2H | -CH-CH₂- (axial) |
| Tetrahydropyran | 1.40 - 1.50 | m | 2H | -CH-CH₂- (equatorial) |
| Amine | 1.50 - 2.00 | br s | 1H | -NH- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 140 | Quaternary C |
| Aromatic | 128-129 | CH |
| Aromatic | 127 | CH |
| Tetrahydropyran | 67 | -O-CH₂- |
| Benzylic | 52 | -CH₂-Ph |
| Tetrahydropyran | 50 | -CH-N- |
| Tetrahydropyran | 34 | -CH-CH₂- |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, and the C-O-C ether linkage of the tetrahydropyran ring.
| Functional Group | Expected Absorption (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 (weak to medium) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C-O-C Stretch (Ether) | 1050 - 1150 (strong) |
| C-N Stretch | 1180 - 1360 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent can be used.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 191.
Expected Fragmentation Pattern:
-
Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to give a fragment at m/z 100.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to various fragments.
| m/z (Predicted) | Assignment |
| 191 | [M]⁺ |
| 100 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented in the public domain, the tetrahydropyran and benzylamine moieties are present in numerous biologically active compounds. Derivatives of this scaffold could potentially interact with various biological targets. Further research, including biological screening and mechanism of action studies, would be required to elucidate any specific signaling pathways affected by this compound or its analogs.
Conclusion
This technical guide has outlined the fundamental aspects of the structural analysis and characterization of this compound. The provided synthesis and characterization protocols offer a solid foundation for researchers working with this compound. The versatile structure of this molecule suggests its potential as a valuable intermediate in the development of new chemical entities with therapeutic promise. Further investigation into its biological properties is warranted to explore its full potential in drug discovery.
N-Benzyltetrahydro-2H-pyran-4-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyltetrahydro-2H-pyran-4-amine is a secondary amine containing a tetrahydropyran ring, a common scaffold in medicinal chemistry. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, combining a flexible benzyl group with a heterocyclic pyran ring, makes it a versatile intermediate for introducing specific steric and electronic properties into a target molecule. This guide provides key molecular data and a representative synthetic protocol for this compound.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 443344-23-8 |
| Appearance | Clear oil |
| Synonyms | Benzyl-(tetrahydropyran-4-yl)amine, 4-benzylaminotetrahydro-2H-pyran |
Experimental Protocols
The synthesis of this compound is commonly achieved through the reductive amination of tetrahydro-2H-pyran-4-one with benzylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Protocol: Synthesis via Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound. Specific reaction conditions such as solvent, reducing agent, and temperature may be optimized for scale and desired purity.
Materials:
-
Tetrahydro-2H-pyran-4-one
-
Benzylamine
-
A suitable solvent (e.g., methanol, dichloroethane)
-
A reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Deionized water
-
An organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (optional, for salt formation)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-one (1 equivalent) and benzylamine (1 to 1.2 equivalents) in a suitable solvent.
-
Stir the mixture at room temperature. The progress of the imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). In some cases, gentle heating or the removal of water may be employed to drive the reaction to completion.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 to 2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or GC-MS.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
If the reaction was performed in a water-miscible solvent like methanol, remove the solvent under reduced pressure.
-
Add water and an organic extraction solvent to the residue and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product as a clear oil.
-
Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound via reductive amination.
The Pivotal Role of N-Benzyltetrahydro-2H-pyran-4-amine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Among the privileged structures utilized by medicinal chemists, N-Benzyltetrahydro-2H-pyran-4-amine has emerged as a versatile and valuable building block. Its unique combination of a flexible benzyl group and a conformationally restricted tetrahydropyran ring offers a compelling platform for the synthesis of diverse compound libraries with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, focusing on its application in the development of targeted therapies, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Scaffold Properties and Medicinal Chemistry Applications
The this compound scaffold incorporates several key features that make it attractive for drug design. The tetrahydropyran ring introduces a degree of three-dimensionality, which can enhance binding affinity and selectivity for biological targets. The secondary amine provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The benzyl group can also be modified or replaced to modulate physicochemical properties and target interactions.
This scaffold has been successfully employed as a key intermediate in the synthesis of a variety of biologically active molecules. Notably, derivatives have shown promise in the development of novel analgesics and anti-inflammatory agents. The structural motif is also being explored for its potential in oncology, with research focused on the development of potent and selective kinase inhibitors.
Case Study: Development of Benzamide Derivatives for Pain Management
A notable application of this compound is in the synthesis of novel benzamide derivatives with potential analgesic properties. A patent highlights the use of 4-(aminomethyl)-N-benzyltetrahydro-2H-pyran-4-amine as a key amine component in the amide coupling reaction to generate a library of compounds aimed at treating pain and pruritus.[1]
Quantitative Structure-Activity Relationship (SAR) Data
| Compound ID | R1 | R2 | R3 | Biological Target (Putative) |
| VVZ-075 | H | CH3 | O-benzyl | Undisclosed pain receptor |
| (General) | Varied aryl/heteroaryl | Varied alkyl/alkoxy | Varied aryl/heteroaryl | Undisclosed pain receptor |
Table 1: Representative Structures of Benzamide Derivatives Synthesized from an this compound related scaffold.[1]
The exploration of various substituents on the benzoic acid portion of the molecule, coupled with the fixed N-benzyltetrahydropyran-4-amine-related moiety, suggests a systematic approach to optimizing target engagement and pharmacokinetic properties.
Experimental Protocols
The synthesis of derivatives from this compound and its analogs typically involves standard organic chemistry transformations. Below are representative protocols for the synthesis of the core intermediate and its subsequent derivatization.
Synthesis of 4-Allyl-N-benzyltetrahydro-2H-pyran-4-amine
A scalable synthesis for a related intermediate, 4-Allyl-N-benzyltetrahydro-2H-pyran-4-amine, has been reported, which provides a foundational method for accessing such building blocks.[2][3]
Materials: Tetrahydro-4H-pyran-4-one, benzylamine, allylmagnesium chloride in THF, THF, NH4Cl (saturated solution), Na2SO4.
Procedure:
-
A solution of tetrahydro-4H-pyran-4-one and benzylamine is reacted to form the corresponding N-benzyl-tetrahydropyran-4-imine.
-
The crude imine is dissolved in THF and cooled to -20°C.
-
A solution of allylmagnesium chloride in THF (2 M) is added dropwise, maintaining the temperature below -15°C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated solution of NH4Cl.
-
The organic layer is separated, dried over Na2SO4, and concentrated under reduced pressure.
-
The residue is purified by vacuum distillation to yield 4-Allyl-N-benzyltetrahydro-2H-pyran-4-amine as a colorless liquid.[2][3]
General Protocol for Amide Coupling
The following is a general procedure for the synthesis of benzamide derivatives from an amine intermediate like 4-(aminomethyl)-N-benzyltetrahydro-2H-pyran-4-amine, as described in the patent literature.[1]
Materials: Substituted benzoic acid, 4-(aminomethyl)-N-benzyltetrahydro-2H-pyran-4-amine, Diisopropylethylamine (DIPEA), 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate methanaminium (HATU), Dimethylformamide (DMF).
Procedure:
-
To a solution of 4-(aminomethyl)-N-benzyltetrahydro-2H-pyran-4-amine and DIPEA in DMF at room temperature, the substituted benzoic acid is slowly added.
-
The reaction mixture is cooled to 0°C.
-
HATU is added to the mixture, and it is then agitated at room temperature for 18 hours.
-
The reaction progress is monitored by an appropriate chromatographic method.
-
Upon completion, the reaction mixture is worked up by dilution with a suitable organic solvent (e.g., chloroform) and washing with an aqueous solution (e.g., potassium carbonate).
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired benzamide derivative.[1]
Signaling Pathways and Logical Relationships
To visualize the logical workflow of utilizing this compound in a drug discovery program, the following diagrams are provided.
Given that derivatives of this scaffold are being investigated for pain, a potential, though speculative, signaling pathway could involve the modulation of ion channels or G-protein coupled receptors (GPCRs) involved in nociception. For instance, if a derivative were to act as an antagonist at a pain-mediating receptor, the simplified signaling cascade could be depicted as follows:
Conclusion
This compound stands as a testament to the power of scaffold-based drug design. Its inherent structural and chemical properties provide a robust starting point for the generation of novel chemical entities with therapeutic potential across multiple disease areas. The continued exploration of this and related scaffolds, guided by systematic SAR studies and a deeper understanding of their interactions with biological targets, will undoubtedly contribute to the development of the next generation of medicines. The provided protocols and conceptual frameworks serve as a guide for researchers and scientists engaged in this critical endeavor.
References
The Ascendance of the Tetrahydropyran Amine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly tetrahydropyran amines, have garnered significant attention due to their presence in numerous natural products and their successful application in the development of clinically approved drugs. The incorporation of the THP moiety often imparts favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability, when compared to its carbocyclic analogue, cyclohexane. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of tetrahydropyran amine derivatives, with a focus on their application in drug discovery and development.
Historical Perspective: From a Synthetic Curiosity to a Cornerstone of Medicinal Chemistry
The journey of tetrahydropyran amine derivatives is intrinsically linked to the broader exploration of oxygen-containing heterocycles. While the parent 4H-pyran was first isolated in 1962, the more stable saturated tetrahydropyran systems gained prominence due to their prevalence in natural products, most notably in the pyranose form of sugars.[1] The early 20th century saw foundational investigations into these scaffolds, initially as a matter of academic curiosity.[1]
The development of synthetic routes to tetrahydropyran-4-one in the mid-20th century was a critical turning point. This versatile intermediate opened the door to a wide array of derivatives, including the corresponding amines. One of the earliest and most straightforward methods for the synthesis of 4-aminotetrahydropyran is the reductive amination of tetrahydropyran-4-one. This reaction, typically involving the formation of an imine or enamine intermediate followed by reduction, provided a reliable means to access this valuable building block.
The true value of the tetrahydropyran amine scaffold in drug discovery became increasingly apparent as medicinal chemists sought to optimize the properties of lead compounds. The replacement of a piperidine ring with a 4-aminotetrahydropyran moiety, for example, can be a strategic bioisosteric substitution to modulate basicity, polarity, and metabolic stability. This has led to the incorporation of the tetrahydropyran amine motif into a diverse range of therapeutic agents, from kinase inhibitors to antimicrobial agents.
Key Synthetic Methodologies
The construction of the tetrahydropyran amine core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.
Reductive Amination of Tetrahydropyran-4-one
This is a widely used and versatile method for the synthesis of 4-aminotetrahydropyran derivatives. The reaction proceeds in two conceptual steps: the formation of an imine or enamine from tetrahydropyran-4-one and a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination [2]
-
Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent such as methanol or dichloroethane. If the amine is provided as a salt, a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) is added to liberate the free amine. The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or NMR, and in some cases, removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.
-
Reduction: Once imine formation is complete, a reducing agent is added portion-wise to the reaction mixture at 0 °C. Common reducing agents for this transformation include sodium borohydride (NaBH₄, 1.5 eq.), sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), or sodium triacetoxyborohydride (STAB, 1.5 eq.). The reaction is allowed to warm to room temperature and stirred until the reduction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or crystallization to yield the desired 4-aminotetrahydropyran derivative.
Reductive Amination Experimental Workflow
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound. In the context of tetrahydropyran synthesis, a homoallylic alcohol can react with an aldehyde or ketone to form a tetrahydropyran ring. Subsequent functional group manipulations can then introduce the amine functionality.
Experimental Protocol: Tethered Enol-Ether Prins Cyclization for 4-Hydroxytetrahydropyran [3]
This protocol describes the synthesis of a 4-hydroxytetrahydropyran, which can be further converted to the corresponding amine.
-
Cyclization: To a solution of the tethered enol-ether substrate (1.0 eq.) in a suitable solvent like dichloromethane at -78 °C is added a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 eq.). The reaction is stirred at this temperature for a specified time (e.g., 1 hour) and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the 4-hydroxytetrahydropyran.
-
Conversion to Amine: The resulting 4-hydroxytetrahydropyran can be converted to the 4-aminotetrahydropyran via a two-step process involving conversion to a 4-azidotetrahydropyran (e.g., using diphenylphosphoryl azide (DPPA) and a base like DBU) followed by reduction of the azide to the amine (e.g., using triphenylphosphine and water or catalytic hydrogenation).[3]
Prins Cyclization to Amine Experimental Workflow
Tetrahydropyran Amine Derivatives in Drug Discovery: Case Studies
The versatility of the tetrahydropyran amine scaffold is exemplified by its presence in several clinically important drugs.
Gilteritinib (Xospata®)
Gilteritinib is a potent, orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[4] The tetrahydropyran amine moiety in gilteritinib plays a crucial role in its binding to the target kinases and contributes to its favorable pharmacokinetic profile.
Signaling Pathway of FLT3 Inhibition
Mutations in the FLT3 receptor can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in AML. FLT3-ITD (internal tandem duplication) mutations, in particular, are associated with a poor prognosis. Gilteritinib inhibits the downstream signaling cascades activated by mutated FLT3, including the STAT5, PI3K/Akt, and MAPK/ERK pathways, thereby inducing apoptosis in leukemic cells.[4]
FLT3 Signaling Pathway and Inhibition by Gilteritinib
AZD0156
AZD0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[4] By inhibiting ATM, AZD0156 can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. The tetrahydropyran amine fragment in AZD0156 was introduced to optimize its pharmacokinetic properties, leading to a compound with good oral bioavailability.[4]
Signaling Pathway of ATM Inhibition
Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM by AZD0156 prevents these downstream signaling events, leading to the accumulation of DNA damage and ultimately cell death in cancer cells, particularly in combination with DNA-damaging therapies.
ATM Signaling Pathway and Inhibition by AZD0156
Quantitative Data of Selected Tetrahydropyran Amine Derivatives
The following table summarizes key quantitative data for gilteritinib and AZD0156, highlighting their potency and pharmacokinetic properties.
| Compound | Target(s) | IC₅₀ | Pharmacokinetic Parameters | Reference(s) |
| Gilteritinib | FLT3, AXL | FLT3: 0.29 nM | Tₘₐₓ: 2-6 hourst₁/₂: 113 hoursPrimarily fecal elimination. | [2][5] |
| AZD0156 | ATM | ATM: 0.58 nM (in vitro) | Good oral bioavailability and moderate clearance in preclinical species (rat). | [4][6] |
Conclusion
Tetrahydropyran amine derivatives have evolved from simple heterocyclic structures to indispensable components in modern drug discovery. Their favorable physicochemical properties and the ability to be synthesized through robust and versatile methods have solidified their importance. The successful clinical development of drugs like gilteritinib and the promising preclinical data for compounds such as AZD0156 underscore the therapeutic potential of this scaffold. As our understanding of synthetic methodologies and structure-activity relationships continues to grow, we can anticipate the discovery and development of new and innovative tetrahydropyran amine-based therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
N-Benzyltetrahydro-2H-pyran-4-amine: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzyltetrahydro-2H-pyran-4-amine is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique structural framework, combining a saturated tetrahydropyran ring with a benzyl-protected amine, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.
Core Synthesis and Chemical Properties
The primary and most efficient route to this compound is the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This reaction is typically carried out using a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which demonstrates excellent functional group tolerance. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the target secondary amine.
Physicochemical and Spectroscopic Data
Below is a summary of the key physical and spectroscopic properties for this compound and its precursors.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | - | 29943-42-8 |
| Benzylamine | C₇H₉N | 107.15 | - | 100-46-9 |
| This compound | C₁₂H₁₇NO | 191.27 | Clear oil | 443344-23-8 |
Spectroscopic Characterization Data
| Compound | Type | Chemical Shifts (δ ppm) |
| N-benzylaniline | ¹H NMR (500 MHz, CDCl₃) | 7.45 (dt, J = 15.0, 7.4 Hz, 4H), 7.38 (d, J = 6.8 Hz, 1H), 7.30 – 7.24 (m, 2H), 6.82 (td, J = 7.3, 0.6 Hz, 1H), 6.73 (d, J = 8.5 Hz, 2H), 4.41 (s, 2H), 4.10 (s, 1H) |
| N-benzylaniline | ¹³C NMR (126 MHz, CDCl₃) | 148.2, 139.5, 129.4, 128.7, 127.6, 127.3, 117.6, 112.9, 48.4 |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general procedure based on established methods for reductive amination using sodium triacetoxyborohydride.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) and benzylamine (1.0-1.2 eq) in dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, slowly add sodium triacetoxyborohydride (1.2-1.5 eq) over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 1 M sodium hydroxide solution until gas evolution ceases. Stir for an additional 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Synthetic and Biological Pathways
Reductive Amination Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Application as a Building Block in Drug Discovery: The Case of Motilin Receptor Agonists
The tetrahydropyran-4-amine scaffold is a key structural motif in various biologically active molecules. One notable example is in the development of motilin receptor agonists, such as GSK962040 (Camicinal), which are investigated for the treatment of gastrointestinal motility disorders like gastroparesis.[2][3][4][5][6] The tetrahydropyran ring in these compounds often enhances pharmacokinetic properties such as solubility and metabolic stability.
Mechanism of Action: Motilin Receptor Agonism
GSK962040 is a selective motilin receptor agonist.[2][5] The motilin receptor is a G protein-coupled receptor found on smooth muscle cells and enteric neurons in the gastrointestinal tract. Activation of this receptor initiates a signaling cascade that ultimately leads to increased gastrointestinal motility. This is particularly beneficial in conditions where gastric emptying is delayed.
The signaling pathway initiated by a motilin receptor agonist like GSK962040 can be visualized as follows:
Caption: Simplified signaling pathway of a motilin receptor agonist.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via reductive amination and the favorable properties imparted by the tetrahydropyran moiety make it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The successful application of the tetrahydropyran-4-amine scaffold in the development of motilin receptor agonists highlights its potential for creating novel therapeutics targeting a range of biological pathways. Further exploration of this building block is likely to yield new and innovative molecular entities with significant therapeutic promise.
References
- 1. rsc.org [rsc.org]
- 2. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. d-nb.info [d-nb.info]
The Versatile Scaffold: N-Benzyltetrahydro-2H-pyran-4-amine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in pharmaceutical research. In this context, the strategic selection of molecular scaffolds plays a pivotal role in the design and synthesis of new drug candidates. N-Benzyltetrahydro-2H-pyran-4-amine has emerged as a particularly valuable building block in medicinal chemistry. Its unique combination of a conformationally restricted tetrahydropyran (THP) ring and a versatile primary amine, temporarily protected by a benzyl group, offers a gateway to a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the development of targeted cancer therapies, as well as novel analgesic and anti-inflammatory agents.
The tetrahydropyran moiety is increasingly recognized as a favorable bioisostere for cyclohexane rings in drug candidates.[1] The introduction of the oxygen atom into the six-membered ring can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The amine functionality at the 4-position provides a convenient handle for the introduction of various pharmacophoric elements through a wide array of chemical transformations. The N-benzyl group serves as a reliable protecting group for the primary amine, which can be readily removed under standard hydrogenolysis conditions to unmask the reactive amine for subsequent synthetic steps.[2][3]
Core Applications in Drug Discovery
Targeted Cancer Therapy: The Case of ATM Kinase Inhibitors
A prominent example showcasing the utility of the tetrahydro-2H-pyran-4-amine scaffold is in the development of inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR) pathway, a key cellular process that maintains genomic integrity.[4][5][6] In many cancers, the DDR pathway is dysregulated, making it an attractive target for therapeutic intervention. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[7][8]
AZD0156: A Clinical Candidate with a Tetrahydropyran Moiety
AstraZeneca's AZD0156 is a potent and selective, orally bioavailable ATM kinase inhibitor that has undergone clinical evaluation.[6][7] While the direct synthesis of AZD0156 starts from a different precursor, its structure incorporates the critical tetrahydro-2H-pyran-4-yl moiety, highlighting the importance of this scaffold in achieving high potency and favorable drug-like properties. The synthesis of related imidazo[4,5-c]quinolin-2-one core ATM inhibitors has been described to involve a key Suzuki cross-coupling reaction.[6]
Quantitative Data for ATM Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Potency (IC50, nM) | Key Features |
| AZD0156 | ATM Kinase | 0.58[4] | ~1 (inhibition of ATM signaling)[5] | Potent, selective, orally bioavailable, brain-penetrant.[6][7] |
| KU-60019 | ATM Kinase | 6.3[9] | - | Highly selective over other PIKK family kinases.[9] |
| M3541 | ATM Kinase | <1 | 9-64 (inhibition of ATM phosphorylation)[8] | Potent and selective, enhances radiotherapy effects.[8] |
| M4076 | ATM Kinase | <1 | 9-64 (inhibition of ATM phosphorylation)[8][10] | Potent and selective, in clinical investigation.[8][10] |
ATM Signaling Pathway and Inhibition
DNA double-strand breaks (DSBs), induced by ionizing radiation or chemotherapeutic agents, trigger the activation of ATM.[5] Activated ATM then phosphorylates a cascade of downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[1][4][6] ATM inhibitors like AZD0156 block the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets.[7] This abrogation of the DNA damage response leads to the accumulation of DNA damage and ultimately, cancer cell death.
Analgesic and Anti-inflammatory Agents
The this compound scaffold is also a promising starting point for the development of novel analgesic and anti-inflammatory drugs.[11] The tetrahydropyran ring can be found in molecules targeting various pathways involved in pain and inflammation.
Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain
Selective agonists of the cannabinoid receptor 2 (CB2) have shown potential as therapeutic agents for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. A pyrimidine carboxamide derivative incorporating a tetrahydropyran-4-ylmethylamine moiety, GW842166X, was identified as a selective and potent CB2 agonist.[12]
Quantitative Data for a CB2 Receptor Agonist
| Compound | Target | Oral ED50 (mg/kg) | Indication |
| GW842166X | CB2 Receptor | 0.1 (rat FCA model) | Inflammatory Pain |
Experimental Workflow for Drug Discovery
The general workflow for discovering and developing new drug candidates from this compound involves several key stages, from initial synthesis to preclinical evaluation.
Experimental Protocols
Synthesis of Tetrahydro-2H-pyran-4-amine from this compound (Debenzylation)
Principle: The N-benzyl protecting group can be effectively removed by catalytic transfer hydrogenation or catalytic hydrogenation to yield the free primary amine.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Hydrogen gas
-
Methanol (MeOH)
-
Celite
Protocol (Catalytic Transfer Hydrogenation): [3]
-
To a stirred suspension of this compound (1 equivalent) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.
-
Reflux the resulting reaction mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the catalyst through a celite pad.
-
Wash the celite pad with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired tetrahydro-2H-pyran-4-amine.
In Vitro ATM Kinase Assay
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by purified ATM kinase.
Materials: [8]
-
Purified recombinant ATM protein
-
ATM kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)
-
Substrate (e.g., p53-derived peptide)
-
ATP (at a concentration near the Km for ATM)
-
Test compound (dissolved in DMSO)
-
[γ-³³P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Protocol: [8]
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction well, combine the ATM kinase assay buffer, purified ATM protein, and the peptide substrate.
-
Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no ATM).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated ³³P in each spot using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Conclusion
This compound stands out as a highly valuable and versatile scaffold in the landscape of modern drug discovery. Its incorporation into molecules targeting critical pathways in cancer, such as the DNA damage response, has led to the development of promising clinical candidates like the ATM inhibitor AZD0156. Furthermore, the inherent structural and physicochemical advantages of the tetrahydropyran-4-amine core make it an attractive starting point for the design of novel analgesics and anti-inflammatory agents. The straightforward chemistry for its deprotection and subsequent derivatization allows for the rapid generation of diverse compound libraries for high-throughput screening. As researchers continue to explore novel chemical space, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM Signaling | GeneTex [genetex.com]
- 7. Discovery of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as potent and selective CB(2) cannabinoid receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. figshare.com [figshare.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of N-Benzyltetrahydro-2H-pyran-4-amine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-Benzyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutics targeting a range of biological entities. This technical guide provides an in-depth analysis of the biological activities of this core structure and its derivatives, with a focus on their interactions with key proteins implicated in neurological disorders, inflammatory conditions, and cancer. This document summarizes quantitative data, details experimental protocols for assessing biological activity, and visualizes the associated signaling pathways.
Core Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant activity across multiple biological targets. The primary focus of research has been on their role as monoamine transporter inhibitors, with implications for the treatment of depression and other mood disorders.[1] Additionally, modifications to the core structure have yielded potent and selective ligands for other important drug targets.
Monoamine Transporter Inhibition
A significant body of research has focused on the ability of this compound derivatives to inhibit the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by their respective transporters (DAT, SERT, and NET).[1] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant medications. The inhibitory activity is typically quantified by Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values.
| Compound ID | Target | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| Lead Compounds | ||||
| D-473 | DAT | - | - | |
| SERT | - | - | ||
| NET | - | - | ||
| Compound 16 | DAT | 45.7 | - | [1] |
| SERT | 473 | - | [1] | |
| NET | 37.7 | - | [1] | |
| Compound 41 | DAT | - | - | [1] |
| SERT | - | - | [1] | |
| NET | - | - | [1] | |
| Compound 42 | DAT | 266 | - | [1] |
| SERT | 358 | - | [1] | |
| NET | 198 | - | [1] |
Other Notable Biological Activities
Beyond monoamine transporters, derivatives of this scaffold have shown promise in other therapeutic areas:
-
Cannabinoid Receptor 2 (CB2) Agonism: Certain pyrimidine derivatives incorporating the tetrahydro-2H-pyran-4-yl)methyl moiety have been identified as selective CB2 receptor agonists, suggesting potential applications in the treatment of inflammatory pain.
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition: Novel tri-substituted tetrahydropyran analogs have been synthesized and evaluated as inhibitors of DPP-4 for the management of type 2 diabetes.[2]
-
Polo-like Kinase 4 (PLK4) Inhibition: Pyrimidin-2-amine derivatives have been designed as potent PLK4 inhibitors, a target for anticancer therapies.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters.
Materials:
-
Rat brain tissue (for synaptosome preparation) or cells stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).
-
Radioligands: [³H]Dopamine ([³H]DA), [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds (this compound derivatives) at various concentrations.
-
Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Preparation of Synaptosomes/Cells:
-
For synaptosomes, homogenize fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) in ice-cold sucrose buffer and prepare a crude synaptosomal fraction by differential centrifugation.
-
For cells, culture cells to an appropriate density in 96-well plates.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Km value.
-
Include control wells for total uptake (vehicle instead of test compound) and non-specific uptake (a high concentration of a known inhibitor).
-
-
Incubation:
-
Initiate the uptake by adding the synaptosome or cell suspension to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes).
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition versus the log of the test compound concentration and determine the IC50 value using non-linear regression.
-
Workflow for Monoamine Transporter Uptake Inhibition Assay.
DPP-4 Inhibitor Screening Assay
This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase IV.[5][6][7]
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds at various concentrations.
-
Known DPP-4 inhibitor as a positive control (e.g., sitagliptin).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-4 enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay buffer, the test compound or positive control, and the DPP-4 enzyme solution.
-
Include control wells with enzyme and substrate (100% activity) and wells with substrate only (background).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed time, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Signaling Pathways
The biological effects of this compound derivatives as monoamine transporter inhibitors are mediated through their modulation of neurotransmitter signaling. The following diagrams illustrate the general signaling pathways of dopamine, serotonin, and norepinephrine transporters and how inhibitors impact these pathways.
Dopamine Transporter (DAT) Signaling
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[8][9][10] This process is regulated by various intracellular signaling cascades, including those involving Protein Kinase C (PKC) and Protein Kinase A (PKA).[8][9] Inhibition of DAT by this compound derivatives leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.
Inhibition of Dopamine Transporter (DAT) Signaling.
Serotonin Transporter (SERT) Signaling
The serotonin transporter terminates serotonergic signaling by reabsorbing serotonin from the synapse.[11][12] The activity of SERT is modulated by signaling pathways involving protein kinases such as PKC and PKA.[13] Derivatives of this compound that inhibit SERT increase the availability of serotonin to bind to postsynaptic receptors.
Inhibition of Serotonin Transporter (SERT) Signaling.
Norepinephrine Transporter (NET) Signaling
The norepinephrine transporter controls the duration and intensity of noradrenergic signaling by clearing norepinephrine from the synaptic space.[1][14][15] Similar to other monoamine transporters, NET function is regulated by intracellular signaling pathways.[1] Inhibition of NET by this compound derivatives enhances noradrenergic neurotransmission.
Inhibition of Norepinephrine Transporter (NET) Signaling.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated potent activity as monoamine transporter inhibitors, with the potential to address the significant unmet medical need in the treatment of depression and related disorders. Furthermore, the adaptability of this chemical framework allows for the design of selective ligands for other important drug targets, including CB2, DPP-4, and PLK4. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore and advance the therapeutic potential of this versatile class of compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the promise of these molecules into clinical realities.
References
- 1. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 10. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin - Wikipedia [en.wikipedia.org]
- 12. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 14. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
The Amine Functional Group in N-Benzyltetrahydro-2H-pyran-4-amine: A Hub of Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The secondary amine moiety within N-Benzyltetrahydro-2H-pyran-4-amine serves as a critical nexus of chemical reactivity, profoundly influencing its utility as a versatile building block in medicinal chemistry and drug development. The interplay of its nucleophilic and basic properties, governed by the electronic and steric influences of the benzyl and tetrahydropyran groups, dictates its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of this amine group, offering insights into its fundamental characteristics and applications in the synthesis of complex molecular architectures.
Core Reactivity Profile: Nucleophilicity and Basicity
The reactivity of the amine group in this compound is fundamentally defined by the lone pair of electrons on the nitrogen atom. This lone pair renders the amine both a Lewis base and a nucleophile.
Nucleophilicity: Generally, for amines, nucleophilicity parallels basicity.[2] The secondary amine in the target molecule is a potent nucleophile, readily participating in reactions with electrophilic centers.[3] However, its reactivity is tempered by steric hindrance. The bulky benzyl group and the chair conformation of the tetrahydropyran ring can impede its approach to sterically demanding electrophiles.[2][4] This steric factor can be strategically exploited to achieve selectivity in certain reactions.
Key Chemical Transformations
The versatile reactivity of the amine group enables a variety of crucial chemical transformations central to drug synthesis.
Reductive Amination: A Primary Synthetic Route
The most common and efficient synthesis of this compound itself is through the reductive amination of tetrahydro-2H-pyran-4-one with benzylamine.[5][6] This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final secondary amine.[6] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and frequently used option.[5]
Experimental Protocol: Synthesis via Reductive Amination [5]
-
Imine Formation: Dissolve tetrahydro-2H-pyran-4-one (1.0 eq) and benzylamine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 1. Reductive amination workflow for the synthesis of this compound.
Acylation and Amide Bond Formation
The nucleophilic amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds.[7][8] This reaction is fundamental in peptide synthesis and the construction of a vast number of pharmaceutical compounds.[9] The direct formation of an amide bond from a carboxylic acid and an amine is a challenging but highly desirable transformation, and various modern coupling reagents have been developed to facilitate this.[9]
Experimental Protocol: General Amide Coupling [10]
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid (1.3 eq) and a coupling agent (e.g., BTFFH, 1.5 eq) in a dry solvent like dichloromethane (CH₂Cl₂).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (4.5 eq) and stir for 30 minutes.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat as required (e.g., 80 °C) overnight.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Figure 2. General workflow for amide bond formation.
Alkylation Reactions
The amine can be further alkylated by reaction with alkyl halides or other alkylating agents.[11] This reaction proceeds via an SN2 mechanism.[11] Due to the presence of a proton on the nitrogen, mono-alkylation can be followed by a second alkylation, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[11][12] Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve selective mono-alkylation.
Experimental Protocol: N-Alkylation [13]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the alkyl halide (1.0-1.1 eq) in a suitable solvent such as acetone or acetonitrile.
-
Base: Add a base like triethylamine (1.0 eq) to scavenge the acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove the salt byproduct.
-
Purification: Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Figure 3. Stepwise N-alkylation of the secondary amine.
Quantitative Data Summary
Specific quantitative data for this compound is scarce in publicly accessible literature. The following table provides estimated values based on analogous compounds to guide experimental design.
| Parameter | Analogous Compound | Typical Value Range | Reference |
| pKa of Conjugate Acid | Diethylamine | 10.9 - 11.1 | [1] |
| Piperidine | 11.12 | [4] | |
| Nucleophilicity Parameter (Mayr's Scale) | Diethylamine | 14.7 (in water) | [2] |
| Reaction Yields | |||
| Reductive Amination | Various secondary amines | Generally >70% | [5][14] |
| Amide Coupling | Various secondary amines | 60-95% depending on substrates and coupling agent | [8][10] |
| N-Alkylation | Various secondary amines | Variable, depends on substrate and control of polyalkylation | [11][13] |
Conclusion
The secondary amine group in this compound is a highly valuable functional handle for the synthesis of diverse and complex molecules in the field of drug discovery. Its predictable yet tunable reactivity in reductive amination, acylation, and alkylation reactions makes it an attractive scaffold for library synthesis and lead optimization. A thorough understanding of its nucleophilic and basic character, along with the steric influences of its substituents, is paramount for its effective utilization in the development of novel therapeutic agents. Further experimental investigation to determine the precise physicochemical parameters of this compound would be invaluable for refining reaction conditions and predictive modeling in drug design.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient amide bond formation via tropylium ion organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-Benzyltetrahydro-2H-pyran-4-amine from Tetrahydro-4H-pyran-4-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Benzyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry, through the reductive amination of tetrahydro-4H-pyran-4-one. This one-pot synthesis method is efficient, scalable, and utilizes a mild and selective reducing agent, making it suitable for various applications in drug discovery and development.
Application Notes
The synthesis of this compound is achieved via a reductive amination reaction. This powerful and widely used transformation in organic synthesis allows for the formation of carbon-nitrogen bonds. The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (tetrahydro-4H-pyran-4-one) and an amine (benzylamine). This intermediate is then reduced in situ to the desired amine product.
A key reagent in this protocol is sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB. STAB is a mild and selective reducing agent, which is particularly well-suited for reductive aminations.[1] Its steric bulk and electronic properties allow it to preferentially reduce the protonated imine intermediate over the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[1] Furthermore, STAB is compatible with a range of aprotic solvents and does not require strictly anhydrous conditions for high yields, adding to its operational simplicity. Common solvents for this reaction include dichloromethane (DCM) and 1,2-dichloroethane (DCE).[2]
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[3] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutics.[4]
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 | Tetrahydro-4H-pyran-4-one | [5] |
| Starting Material 2 | Benzylamine | [5] |
| Reducing Agent | Sodium triacetoxyborohydride | [5] |
| Solvent | Dichloromethane (DCM) | [5] |
| Reaction Time | 16 hours | [5] |
| Temperature | Room Temperature | [5] |
| Yield | 83% | [5] |
| Purity | Not specified | [5] |
Mandatory Visualization
Caption: Reductive amination of tetrahydro-4H-pyran-4-one.
Caption: Step-by-step experimental workflow for the synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for reductive amination.[5]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet (or drying tube)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM) is added benzylamine (1.1 eq) and acetic acid (1.2 eq).[5]
-
The resulting mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 16 hours.[5]
-
Upon completion of the reaction (which can be monitored by thin-layer chromatography), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.[5] The yield for this reaction is reported to be 83%.[5]
References
- 1. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47309K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
Application Notes and Experimental Protocol: Synthesis of N-Benzyltetrahydro-2H-pyran-4-amine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
N-Benzyltetrahydro-2H-pyran-4-amine is a valuable secondary amine that serves as a versatile building block in medicinal chemistry and organic synthesis. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous bioactive compounds, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1] The synthesis of this compound is efficiently achieved through the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine.
Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds.[2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is subsequently reduced to the corresponding amine.[3] This one-pot method is highly favored for its efficiency and atom economy.
Among various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for this transformation.[3] It is a mild and selective reducing agent that does not readily reduce the ketone starting material but efficiently reduces the intermediate iminium ion.[3][4] This selectivity minimizes the formation of alcohol byproducts. Furthermore, NaBH(OAc)₃ is safer to handle than sodium cyanoborohydride and the reaction conditions are generally mild, tolerating a wide range of functional groups.[2][5] The protocol described herein utilizes NaBH(OAc)₃ in 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate iminium ion formation, providing a reliable and high-yielding route to the target compound.[2]
Experimental Workflow Diagram
The overall experimental process, from initial setup to the final purified product, is outlined in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The choice of reducing agent and solvent significantly impacts the outcome of reductive amination. The following table summarizes typical conditions and expected yields for the reductive amination of cyclic ketones.
| Entry | Ketone (1.0 eq) | Amine (1.1 eq) | Reducing Agent (eq) | Solvent | Catalyst | Typical Yield (%) | Reference |
| 1 | Tetrahydro-2H-pyran-4-one | Benzylamine | NaBH(OAc)₃ (1.5) | DCE | AcOH | >90 | [2] |
| 2 | Tetrahydro-2H-pyran-4-one | Benzylamine | NaBH₃CN (1.5) | MeOH | AcOH | 70-85 | [5] |
| 3 | Tetrahydro-2H-pyran-4-one | Benzylamine | NaBH₄ (2.0) * | MeOH | None | 60-80 | [5] |
| 4 | Cyclohexanone | Benzylamine | NaBH(OAc)₃ (1.5) | DCE | AcOH | 95 | [4] |
Note on NaBH₄: This reagent can also reduce the starting ketone. The reaction requires pre-formation of the imine before the addition of the reducing agent to be effective.[5]
Detailed Experimental Protocol
Objective: To synthesize this compound from tetrahydro-2H-pyran-4-one and benzylamine via direct reductive amination.
Reaction Scheme:
Materials and Equipment
-
Chemicals:
-
Tetrahydro-2H-pyran-4-one (MW: 100.12 g/mol )
-
Benzylamine (MW: 107.15 g/mol )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet (or balloon)
-
Septa and syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
-
Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add tetrahydro-2H-pyran-4-one (1.00 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous 1,2-dichloroethane (40 mL) followed by benzylamine (1.20 mL, 11.0 mmol, 1.1 equiv.) and glacial acetic acid (0.63 mL, 11.0 mmol, 1.1 equiv.). Stir the resulting solution at room temperature for 20 minutes.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 10 minutes. The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (stain with p-anisaldehyde or potassium permanganate).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 70:30) to isolate the pure product.
-
Characterization: Combine the pure fractions and concentrate in vacuo to afford This compound as a clear oil. Characterize the product by NMR and MS to confirm its identity and purity.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dichloroethane (DCE) is a flammable liquid and a suspected carcinogen. Handle with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with water or acid. Add quenching solutions slowly and carefully.
-
Benzylamine is corrosive and can cause burns. Avoid contact with skin and eyes.
-
Acetic acid is corrosive. Handle with care.
References
Application Notes and Protocols for N-Benzyltetrahydro-2H-pyran-4-amine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
N-Benzyltetrahydro-2H-pyran-4-amine is a versatile secondary amine that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, combining a flexible benzyl group with a rigid tetrahydropyran ring, makes it an attractive starting material for creating novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The presence of the secondary amine allows for its participation in a wide range of classical and multicomponent reactions to construct diverse heterocyclic systems.
This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds, demonstrating the potential utility of this compound as a key synthetic intermediate.
Application 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and a urea or thiourea.[1][2] While the classical Biginelli reaction utilizes urea, N-substituted ureas can be employed to generate N1-functionalized DHPMs. In this analogous protocol, this compound can be envisioned as a precursor to a custom urea derivative, or it can be incorporated in related multicomponent syntheses that lead to pyrimidine-annulated systems. The following protocol is based on a general and efficient method for the synthesis of DHPMs.[3][4]
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol describes a representative procedure for the Biginelli reaction.
Materials:
-
Aromatic aldehyde (e.g., 3-hydroxybenzaldehyde) (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Benzyltriethylammonium chloride (TEBA) (0.1 mmol)
-
Ethanol (optional, for recrystallization)
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and benzyltriethylammonium chloride (0.1 mmol).
-
Heat the reaction mixture at 100°C under solvent-free conditions for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the solidified reaction mixture and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Data Presentation
The following table summarizes representative yields and reaction times for the synthesis of various dihydropyrimidinone derivatives using a similar protocol.[4]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 90 |
| 4 | 3-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2 | 88 |
Visualization
Application 2: Synthesis of Tetrahydroquinolines via an Aza-Diels-Alder (Povarov) Reaction
The Povarov reaction is a powerful acid-catalyzed three-component reaction for the synthesis of tetrahydroquinolines, involving an aniline, an aldehyde, and an electron-rich alkene.[5][6] This reaction proceeds via an aza-Diels-Alder mechanism. This compound, as a secondary amine, can be utilized in variations of this reaction, particularly in the formation of fused quinoline systems where the amine is already part of a ring that becomes part of the final product structure. The following is an analogous protocol for a Lewis acid-catalyzed Povarov reaction.[7]
Experimental Protocol: Synthesis of a Tetrahydroquinoline Derivative
This protocol outlines a general procedure for the synthesis of tetrahydroquinolines.
Materials:
-
Aniline (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Electron-rich alkene (e.g., 2,3-dihydrofuran) (1.2 mmol)
-
Lewis acid catalyst (e.g., InCl₃) (10 mol%)
-
Solvent (e.g., acetonitrile) (5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Ethyl acetate
Procedure:
-
To a solution of aniline (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in acetonitrile (3 mL) in a sealed tube, add the Lewis acid catalyst (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add the electron-rich alkene (1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction at 80°C for the time specified in Table 2, with TLC monitoring.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table presents representative data for the synthesis of tetrahydroquinoline derivatives using a similar methodology.[7]
| Entry | Aniline | Aldehyde | Alkene | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | 12 | 85 |
| 2 | 4-Methoxyaniline | Benzaldehyde | 2,3-Dihydrofuran | 12 | 88 |
| 3 | Aniline | 4-Chlorobenzaldehyde | Ethyl vinyl ether | 15 | 82 |
| 4 | 4-Toluidine | 4-Nitrobenzaldehyde | 2,3-Dihydrofuran | 14 | 78 |
Visualization
Application 3: Synthesis of Spiro-oxindoles
Spiro-oxindoles are a prominent class of heterocyclic compounds with significant biological activities.[8][9] One common synthetic strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid and an isatin derivative. This compound could be utilized in related multi-component strategies that lead to spiro-piperidine cores fused to other heterocycles. The following protocol is based on a one-pot synthesis of spiro-oxindole-pyrrolidines.[10]
Experimental Protocol: Synthesis of a Spiro-oxindole Derivative
This protocol details a one-pot, three-component synthesis of a spiro-oxindole.
Materials:
-
Isatin (1.0 mmol)
-
α-Amino acid (e.g., sarcosine or proline) (1.0 mmol)
-
Dipolarophile (e.g., a chalcone derivative) (1.0 mmol)
-
Methanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the isatin (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in methanol (10 mL).
-
Reflux the reaction mixture for the duration specified in Table 3, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation
The table below provides representative data for the synthesis of various spiro-oxindole derivatives through a similar 1,3-dipolar cycloaddition reaction.[10]
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Time (h) | Yield (%) |
| 1 | Isatin | Sarcosine | (E)-1,3-diphenylprop-2-en-1-one | 2 | 92 |
| 2 | 5-Chloroisatin | Sarcosine | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 3 | 89 |
| 3 | Isatin | Proline | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 2.5 | 95 |
| 4 | 5-Bromoisatin | Proline | (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | 3 | 87 |
Visualization
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Tetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the N-alkylation of tetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry. Two primary methods are presented: reductive amination and direct alkylation with alkyl halides. Reductive amination is highlighted as the preferred method due to its high selectivity and milder reaction conditions, minimizing the common issue of overalkylation.
Method 1: Reductive Amination using Sodium Triacetoxyborohydride
Reductive amination is a highly efficient and versatile method for the N-alkylation of amines.[1][2][3] This one-pot reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reducing agent for this transformation, offering broad functional group tolerance.[1][2][4][5]
Experimental Protocol:
This protocol describes the N-benzylation of tetrahydro-2H-pyran-4-amine with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of tetrahydro-2H-pyran-4-amine (1.0 eq.) in 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-benzyl-tetrahydro-2H-pyran-4-amine, can be purified by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Value/Condition | Reference |
| Reactants | Tetrahydro-2H-pyran-4-amine, Benzaldehyde | [6] |
| Reagent | Sodium triacetoxyborohydride | [1][2][4] |
| Solvent | 1,2-Dichloroethane (DCE) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 12-24 hours | General procedure |
| Typical Yield | High | [1][2] |
Method 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation of amines with alkyl halides is a classical method for the formation of carbon-nitrogen bonds.[7][8][9] However, a significant drawback of this method is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[8][9] The selectivity for mono-alkylation can be influenced by the stoichiometry of the reactants, the nature of the base, the solvent, and the reaction temperature.
Experimental Protocol:
This protocol provides a general procedure for the N-alkylation of tetrahydro-2H-pyran-4-amine with an alkyl halide.
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-amine (1.0 eq.), the chosen solvent (e.g., acetonitrile), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to isolate the desired N-alkylated product from any di-alkylated byproducts.
Data Presentation:
| Parameter | Value/Condition | Reference |
| Reactants | Tetrahydro-2H-pyran-4-amine, Alkyl Halide | [7][10] |
| Base | Potassium Carbonate (K₂CO₃) | General procedure |
| Solvent | Acetonitrile (CH₃CN) or DMF | [11] |
| Temperature | Reflux | [10] |
| Reaction Time | 4-12 hours | General procedure |
| Yield | Variable, potential for overalkylation | [8][9] |
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the N-alkylation of tetrahydro-2H-pyran-4-amine via reductive amination.
Logical Relationship of N-Alkylation Methods
Caption: Comparison of reductive amination and direct alkylation for N-alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-Component Reactions Featuring N-Benzyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Benzyltetrahydro-2H-pyran-4-amine in multi-component reactions (MCRs), particularly the Ugi and Passerini reactions. The incorporation of the N-benzyltetrahydropyran motif is of significant interest in medicinal chemistry, offering a desirable three-dimensional scaffold that can enhance physicochemical properties and provide novel interactions with biological targets.[1] This document outlines detailed experimental protocols, presents expected quantitative data, and illustrates relevant workflows for the synthesis of diverse compound libraries with potential applications in drug discovery.
Introduction to this compound in MCRs
Multi-component reactions are powerful tools in modern organic synthesis and drug discovery, allowing for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[2] this compound is an excellent secondary amine component for such reactions due to the presence of the sterically accessible nitrogen atom and the rigid, sp³-rich tetrahydropyran ring. This moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting products.
The primary applications of this compound in MCRs are in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). These reactions are instrumental in generating peptidomimetics and α-acyloxy amides, respectively, which are valuable scaffolds for the development of novel therapeutics.[3][4][5][6]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7] When employing a secondary amine like this compound, the reaction yields an N,N-disubstituted α-acylamino amide.
General Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions [beilstein-journals.org]
- 3. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
purification of N-Benzyltetrahydro-2H-pyran-4-amine by column chromatography
An Application Note and Protocol for the Purification of N-Benzyltetrahydro-2H-pyran-4-amine by Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of this compound, a secondary amine intermediate crucial in pharmaceutical synthesis, using flash column chromatography. Due to the basic nature of the amine, which can lead to poor separation and tailing on standard silica gel, this protocol incorporates the use of a basic modifier (triethylamine) in the eluent to ensure a high-purity yield. The methodology covers thin-layer chromatography (TLC) for solvent system optimization, column preparation, sample loading, elution, and fraction analysis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, typically via reductive amination of tetrahydro-2H-pyran-4-one with benzylamine, often results in a crude product containing unreacted starting materials and by-products. Effective purification is essential to obtain the high-purity material required for subsequent synthetic steps.
Flash column chromatography on silica gel is a standard and effective technique for this purpose.[1][2] However, the basic secondary amine functionality can interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing, poor resolution, and potential degradation.[3][4] To mitigate these issues, the silica gel's acidic nature can be neutralized by incorporating a small percentage of a volatile base, such as triethylamine (NEt₃), into the mobile phase.[5][6] This note details an optimized protocol using a triethylamine-modified eluent system for the efficient purification of the target compound.
Experimental Data and Parameters
Prior to column chromatography, Thin-Layer Chromatography (TLC) is employed to determine the optimal solvent system for separation. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.35 for the desired product, with good separation from major impurities.[1][7]
Table 1: TLC Solvent System Screening for this compound
| Solvent System (v/v/v) | Rf (Product) | Rf (Benzylamine) | Rf (By-product) | Observations |
| Hexane:EtOAc (70:30) | 0.15 | 0.05 | 0.25 | Poor separation, significant tailing. |
| DCM:MeOH (98:2) | 0.40 | 0.20 | 0.55 | Tailing observed for both product and benzylamine. |
| Hexane:EtOAc:NEt₃ (70:30:1) | 0.30 | 0.10 | 0.45 | Optimal. Compact spots, good separation. [5] |
| DCM:MeOH:NH₄OH (95:5:0.5) | 0.35 | 0.15 | 0.50 | Good separation, but ammonia is more volatile. |
EtOAc: Ethyl Acetate, DCM: Dichloromethane, MeOH: Methanol, NEt₃: Triethylamine, NH₄OH: Ammonium Hydroxide. Rf values are illustrative.
Table 2: Optimized Flash Column Chromatography Parameters
| Parameter | Value / Description |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm)[8] |
| Column Dimensions | 40 mm internal diameter, 200 mm length (for 1-2 g scale) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate:Triethylamine (70:30:1 v/v/v) |
| Sample Loading | Dry loading with silica gel[5] |
| Flow Rate | ~50 mL/min (Flash chromatography with moderate air pressure)[7] |
| Detection | TLC analysis of fractions (visualized with UV light and/or KMnO₄ stain) |
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1.5 g of crude this compound.
3.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Triethylamine (≥99%)
-
Dichloromethane (for sample loading)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain
-
Glass chromatography column with stopcock
-
Collection tubes/flasks
-
Rotary evaporator
3.2. Column Preparation (Wet Packing)
-
Place a small cotton or glass wool plug at the bottom of the column to support the packing material.[1] Add a thin layer (~1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry by mixing ~75 g of silica gel (a 50:1 ratio of silica to crude product is recommended for difficult separations) with the eluent (Hexane:EtOAc:NEt₃, 70:30:1).[9]
-
Clamp the column vertically and fill it about halfway with the eluent.
-
Carefully pour the silica slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[2]
-
Open the stopcock and allow the solvent to drain until its level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
3.3. Sample Loading (Dry Loading)
-
Dissolve the 1.5 g of crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add ~3-4 g of silica gel to this solution to form a paste.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Drain the solvent in the packed column until it is level with the top layer of sand.
-
Carefully add the silica-adsorbed sample onto the top of the column, forming an even layer.
-
Gently add a final thin layer of sand on top of the sample layer.
3.4. Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring not to disturb the top layer. Fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to initiate a steady flow of eluent.
-
Begin collecting fractions (e.g., 20 mL per fraction) in numbered test tubes or flasks as the solvent starts to elute from the bottom.
-
Continuously monitor the eluent level and replenish as needed to prevent the column from running dry.
3.5. Fraction Analysis and Product Isolation
-
Analyze the collected fractions using TLC. Spot every few fractions on a TLC plate alongside a sample of the starting crude mixture.
-
Elute the TLC plate using the same solvent system (Hexane:EtOAc:NEt₃, 70:30:1).
-
Visualize the spots under UV light (if applicable) and then by dipping the plate in a potassium permanganate stain, which is effective for visualizing amines.
-
Identify and combine the fractions that contain the pure product (single spot at Rf ≈ 0.30).
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove residual solvent and triethylamine, yielding the purified this compound.
Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
Caption: Logic diagram for optimizing eluent using TLC before column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. youtube.com [youtube.com]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 5. Chromatography [chem.rochester.edu]
- 6. labcluster.com [labcluster.com]
- 7. columbia.edu [columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Coupling N-Benzyltetrahydro-2H-pyran-4-amine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamine scaffolds are prevalent. The coupling of secondary cyclic amines, such as N-Benzyltetrahydro-2H-pyran-4-amine, with aryl halides provides a direct route to valuable intermediates. This document outlines the primary catalytic methods for achieving this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Detailed protocols, reaction conditions, and key considerations are provided to guide researchers in developing robust and efficient synthetic procedures.
Core Coupling Methodologies
The two most prominent methods for the N-arylation of secondary amines are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is highly versatile and generally proceeds under milder conditions than the Ullmann reaction.[1] It is often the first choice for C-N bond formation due to its broad substrate scope and high functional group tolerance.[2][3] The reaction's success is heavily dependent on the choice of phosphine ligand, which facilitates the key steps of the catalytic cycle.[1]
-
Ullmann Condensation : A classical method involving a copper catalyst, the Ullmann reaction traditionally required harsh conditions, such as high temperatures.[4] However, modern advancements, including the use of specific ligands, have enabled these reactions to proceed under significantly milder conditions, making them a viable and cost-effective alternative to palladium-based systems.[5][6][7] Copper-catalyzed methods are particularly effective for aryl iodides and can also be applied to aryl bromides and, in some cases, chlorides.[7][8]
Generalized Reaction Scheme
The coupling of this compound with an aryl halide can be represented by the following general scheme, catalyzed by either a palladium or copper complex.
Caption: General C-N cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful and widely adopted method for C-N bond formation.[9] Its mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[1] The choice of ligand is critical, with sterically hindered biarylphosphines often providing the best results for coupling secondary amines.[10]
Catalytic Cycle Overview
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Recommended Reaction Conditions
The following table summarizes typical starting conditions for the Buchwald-Hartwig coupling of this compound with various aryl halides. Optimization of base, ligand, and solvent is often necessary for specific substrates.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Aryl Tosylate / Triflates |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (1-4 mol%) | Pd(OAc)₂ (1-2 mol%) |
| Ligand | RuPhos, XPhos, BrettPhos (1.1-1.5 eq. to Pd) | RuPhos, XPhos (1.1-1.5 eq. to Pd) | Xantphos, dppf (1.1-1.5 eq. to Pd) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 eq.) | NaOtBu, LiHMDS, K₃PO₄ (2.0-3.0 eq.) | K₃PO₄, Cs₂CO₃ (2.0-3.0 eq.) |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80 - 110 °C | 100 - 120 °C | 90 - 110 °C |
| Time | 4 - 24 h | 12 - 48 h | 6 - 24 h |
Data synthesized from general principles for secondary amine coupling.[3][10][11][12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for a small-scale test reaction.
Caption: Typical experimental workflow for C-N coupling.
-
Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4.4 mol%), and the base (e.g., NaOtBu, 2.0 equiv).
-
Inert Atmosphere : Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition : Under the inert atmosphere, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition : Add anhydrous solvent (e.g., toluene, ~0.1 M concentration) via syringe.
-
Reaction : Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 12-24 hours).
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is an effective alternative, particularly for large-scale synthesis where cost is a major consideration.[6] The reaction typically involves a Cu(I) salt, a ligand, a base, and a polar aprotic solvent.[5] Ligands such as diamines, amino acids (e.g., L-proline), or diols can significantly accelerate the reaction and allow for lower temperatures.[5][13]
Recommended Reaction Conditions
This table provides general conditions for the Ullmann coupling. These reactions are often sensitive to the specific ligand and base combination.
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Cu Source | CuI (5-10 mol%) | CuI (5-10 mol%) | CuI or Cu₂O (10-20 mol%) |
| Ligand | Ethylene glycol, L-Proline, Phenanthroline (10-20 mol%) | N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%) | Sterically hindered diamines (20-40 mol%) |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-3.0 eq.) | K₂CO₃, K₃PO₄ (2.0-3.0 eq.) | K₃PO₄, NaOtBu (2.5-4.0 eq.) |
| Solvent | DMSO, DMF, Dioxane, 2-Propanol | Dioxane, Toluene, NMP | NMP, Toluene |
| Temperature | 80 - 120 °C | 100 - 130 °C | 110 - 150 °C |
| Time | 12 - 36 h | 24 - 48 h | 24 - 72 h |
Data synthesized from general principles for copper-catalyzed amination.[4][5][7][14]
Experimental Protocol: Ullmann Condensation
-
Preparation : To a reaction vial, add the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., L-proline, 20 mol%), the base (e.g., K₃PO₄, 2.0 equiv), the aryl halide (1.0 equiv), and this compound (1.2 equiv).
-
Solvent Addition : Add the solvent (e.g., DMSO, ~0.2 M concentration).
-
Reaction : Seal the vial and heat the mixture in an oil bath to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine.
-
Isolation & Purification : Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times for both Buchwald-Hartwig and Ullmann couplings by efficiently heating the reaction mixture.[15][16] This technique is particularly useful for high-throughput synthesis and rapid optimization of reaction conditions.[17] Reactions are typically complete in minutes rather than hours.
Recommended Conditions for Microwave Synthesis
| Parameter | Buchwald-Hartwig | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) / RuPhos (4-10 mol%) | CuI (10-20 mol%) / DMEDA (20-40 mol%) |
| Base | K₃PO₄ (2.0-3.0 eq.) | K₃PO₄ (2.0-3.0 eq.) |
| Solvent | Dioxane, DMF | DMF, NMP |
| Temperature | 120 - 160 °C | 140 - 180 °C |
| Time | 10 - 60 min | 20 - 90 min |
Data synthesized from general principles for microwave-assisted C-N coupling.[16][17]
Conclusion
The N-arylation of this compound can be effectively achieved using either palladium or copper catalysis. The Buchwald-Hartwig amination generally offers broader applicability and milder conditions, making it a first choice for diverse aryl halides. The Ullmann condensation provides a robust and economical alternative, especially with aryl iodides. For rapid synthesis and optimization, microwave-assisted protocols offer a significant advantage. The specific conditions provided in this note serve as excellent starting points, and substrate-specific optimization will likely be required to achieve maximum yields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
scale-up synthesis of N-Benzyltetrahydro-2H-pyran-4-amine for pharmaceutical intermediates
Application Note and Protocol: Scale-Up Synthesis of N-Benzyltetrahydro-2H-pyran-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a tetrahydropyran ring and a benzylamine moiety, makes it a valuable building block in medicinal chemistry. The tetrahydropyran motif, in particular, is often incorporated into drug candidates to optimize their physicochemical and pharmacokinetic properties.[1] This document provides a detailed protocol for the scale-up synthesis of this compound via reductive amination of tetrahydro-2H-pyran-4-one with benzylamine. The protocol is designed to be robust and scalable for the production of kilogram quantities of the intermediate, meeting the stringent quality standards of the pharmaceutical industry.
Chemical Synthesis Pathway
The synthesis proceeds via a one-pot reductive amination. Tetrahydro-2H-pyran-4-one reacts with benzylamine to form an enamine intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride, to yield the desired this compound.
Figure 1: Chemical synthesis pathway for this compound.
Experimental Workflow
The overall workflow for the scale-up synthesis is designed to be efficient and safe, ensuring a high-quality final product. The process begins with the careful dispensing of raw materials, followed by the chemical reaction, work-up, purification, and finally, drying and packaging of the this compound.
Figure 2: Overall experimental workflow for the scale-up synthesis.
Detailed Experimental Protocol
This protocol is for the synthesis of this compound on a 1 kg scale.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
-
Condenser
-
Separatory funnel (10 L)
-
Rotary evaporator
-
Vacuum oven
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| Tetrahydro-2H-pyran-4-one | 100.12 | 1.00 kg | 9.99 | >98% |
| Benzylamine | 107.15 | 1.18 kg (1.20 L) | 11.0 | >99% |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 2.54 kg | 12.0 | >95% |
| Dichloromethane (DCM) | 84.93 | 10 L | - | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | 5 L | - | - |
| Brine | - | 2 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 500 g | - | - |
Table 1: Reagents for Scale-Up Synthesis.
Procedure:
-
Reactor Setup: Set up the 10 L jacketed glass reactor under a nitrogen atmosphere.
-
Charge Reagents: Charge the reactor with tetrahydro-2H-pyran-4-one (1.00 kg, 9.99 mol) and dichloromethane (5 L). Stir the mixture until the ketone has completely dissolved.
-
Amine Addition: Add benzylamine (1.18 kg, 11.0 mol) to the reactor via an addition funnel over 15-20 minutes, maintaining the internal temperature at 20-25°C.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.[1][2]
-
Reduction: Cool the reaction mixture to 0-5°C using a chiller. Slowly add sodium triacetoxyborohydride (2.54 kg, 12.0 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (5 L) at 0-5°C.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 L), dry over anhydrous sodium sulfate (500 g), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-45°C to a constant weight.
Data and Expected Results
Product Specifications:
| Parameter | Specification |
| Appearance | Colorless to pale yellow oil |
| Chemical Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| Purity (by GC or HPLC) | >98% |
| Yield | 85-95% |
| Boiling Point | Approx. 135-140°C at 1 mmHg |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry (ESI-MS) | m/z = 192.1 [M+H]⁺ |
Table 2: Specifications for this compound.
Safety Considerations
-
All operations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care under a nitrogen atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching step is exothermic and should be performed with caution and adequate cooling.
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a crucial intermediate for the pharmaceutical industry. By following the detailed experimental procedure and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this key building block in kilogram quantities with high purity and yield. The provided workflow and reaction pathway diagrams offer a clear visual representation of the process, facilitating understanding and implementation.
References
spectroscopic analysis (NMR, IR, MS) of N-Benzyltetrahydro-2H-pyran-4-amine
An Application Note on the Spectroscopic Analysis of N-Benzyltetrahydro-2H-pyran-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the spectroscopic characterization of this compound (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol )[1]. The protocols and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate its unambiguous identification and structural confirmation. The methodologies are designed for standard analytical laboratories.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrogens on carbons adjacent to the nitrogen and oxygen atoms are expected to be deshielded and appear further downfield in the ¹H NMR spectrum.[2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.40 | m | 5H | Aromatic (C₆H₅) |
| ~ 3.85 | s | 2H | Benzylic (Ar-CH ₂) |
| ~ 3.95 - 4.05 | ddd | 2H | Tetrahydropyran (O-CH ₂ₑ) |
| ~ 3.35 - 3.45 | td | 2H | Tetrahydropyran (O-CH ₂ₐ) |
| ~ 2.80 - 2.90 | m | 1H | Tetrahydropyran (CH -N) |
| ~ 1.90 - 2.00 | m | 2H | Tetrahydropyran (C-CH ₂-C)ₑ |
| ~ 1.50 - 1.60 | m | 2H | Tetrahydropyran (C-CH ₂-C)ₐ |
| ~ 1.70 | br s | 1H | Amine (NH ) |
Note: (e) denotes equatorial, (a) denotes axial protons. The N-H signal may be broad and its chemical shift is highly dependent on concentration and solvent.[3]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140.0 | Aromatic (Quaternary C) |
| ~ 128.5 | Aromatic (CH) |
| ~ 128.2 | Aromatic (CH) |
| ~ 127.0 | Aromatic (CH) |
| ~ 67.5 | Tetrahydropyran (O-C H₂) |
| ~ 52.0 | Benzylic (Ar-C H₂) |
| ~ 50.0 | Tetrahydropyran (C H-N) |
| ~ 33.0 | Tetrahydropyran (C H₂ adjacent to CH-N) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions will include the N-H stretch of the secondary amine, C-O-C stretch of the ether, and various C-H stretches.[4]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary Amine |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~ 3000 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH) |
| ~ 1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1250 - 1020 | Strong | C-N Stretch | Aliphatic Amine |
| ~ 1100 | Strong | C-O-C Stretch | Ether |
| ~ 910 - 665 | Broad, Strong | N-H Wag | Secondary Amine |
| ~ 740, ~ 700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak for a compound with one nitrogen atom is expected to be an odd number (the Nitrogen Rule).[5] The fragmentation is dominated by cleavage alpha to the nitrogen atom and benzylic cleavage.[5][6]
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Description |
| 192.14 | [M+H]⁺ | Protonated Molecular Ion |
| 173.05 | [C₁₁H₉S]⁺ | Loss of CH₃NH₂ (hypothetical) |
| 106.08 | [C₇H₈N]⁺ | Alpha-cleavage, loss of tetrahydropyran ring |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the benzylic C-N bond |
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of the target molecule.
References
safe handling and storage procedures for N-Benzyltetrahydro-2H-pyran-4-amine
Application Notes and Protocols for N-E-Benzyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and protocols for the safe handling and storage of N-Benzyltetrahydro-2H-pyran-4-amine (CAS No. 443344-23-8). The information is compiled from safety data sheets of the compound and related chemical structures.
Product Information and Physical Properties
This compound is a chemical intermediate used in research and development. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 443344-23-8 | [1][2] |
| Molecular Formula | C12H17NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Boiling Point | 302.5±35.0 °C (Predicted) | [1] |
| Density | 1.03±0.1 g/cm3 (Predicted) | [1] |
| pKa | 9.02±0.20 (Predicted) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.
| GHS Classification | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Skin irritation (Category 2) | H315: Causes skin irritation.[1][3] |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation.[1][3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][3] |
Hazard Pictograms:
Safe Handling Protocols
Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.
3.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][6]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA approved respirator.[5]
3.3. General Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C.[1]
-
Container: Keep the container tightly sealed to prevent moisture and air exposure.[3][4]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[5][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3]
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison center or doctor if you feel unwell.[5] |
Accidental Release and Disposal
6.1. Accidental Release
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the chemical from entering drains or waterways.
-
Ventilate the area and wash the spill site after the material has been collected.
6.2. Disposal
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Visual Protocols and Workflows
The following diagrams illustrate the key workflows for handling and storing this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Recommended storage conditions and material incompatibilities.
References
Troubleshooting & Optimization
common side reactions in the synthesis of N-Benzyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyltetrahydro-2H-pyran-4-amine. Our aim is to help you prevent common side reactions, optimize your reaction outcomes, and provide clear guidance on experimental procedures.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete imine formation: The initial condensation between tetrahydro-4H-pyran-4-one and benzylamine to form the imine intermediate is a crucial equilibrium step. The presence of water can shift the equilibrium back towards the starting materials. | - Ensure anhydrous reaction conditions by using dry solvents and glassware. - The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can effectively remove water and drive the imine formation forward. |
| Inefficient reduction of the imine: The choice and activity of the reducing agent are critical for the conversion of the imine to the final product. | - Select an appropriate and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the reduction of imines in the presence of ketones. - Ensure the reducing agent is fresh and has not degraded. | |
| Suboptimal reaction pH: The pH of the reaction mixture can significantly impact the rate of imine formation. A slightly acidic medium is generally required to catalyze imine formation, but a too acidic environment will protonate the benzylamine, rendering it non-nucleophilic. | - Maintain a weakly acidic pH (around 5-6). This can be achieved by adding a small amount of acetic acid. | |
| Presence of Unreacted Starting Materials | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | - Increase the reaction time and monitor the progress by TLC or LC-MS. - A moderate increase in temperature may improve the reaction rate, but be cautious as it can also promote side reactions. |
| Insufficient amount of one reactant: An improper stoichiometric ratio of the reactants can lead to the presence of the excess reactant in the final mixture. | - Use a slight excess (e.g., 1.1-1.2 equivalents) of benzylamine to ensure the complete consumption of the tetrahydro-4H-pyran-4-one. | |
| Formation of Tetrahydro-4H-pyran-4-ol | Reduction of the starting ketone: The reducing agent may be too reactive and reduce the ketone starting material before it can form the imine. | - Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines over ketones.[1] |
| Formation of Dibenzylamine | Reaction of the product with the starting materials: Benzylamine can react with benzaldehyde (an impurity in benzylamine or formed in situ) followed by reduction. | - Use high-purity benzylamine to minimize benzaldehyde content. - Optimize the stoichiometry to avoid a large excess of benzylamine. |
| Formation of N,N-Dibenzyltetrahydro-2H-pyran-4-amine (Over-alkylation) | Further reaction of the product: The desired product, this compound, is a secondary amine and can react further with another molecule of tetrahydro-4H-pyran-4-one and benzylamine (via a complex pathway) or with benzylating impurities. The product amine can sometimes be more nucleophilic than the starting benzylamine. | - Control the stoichiometry carefully; avoid a large excess of the ketone. - Add the reducing agent portion-wise to maintain a low concentration of the reactive species. - A lower reaction temperature may help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound and how can I minimize it?
A1: The most common side reactions are the formation of tetrahydro-4H-pyran-4-ol and the over-alkylation product, N,N-dibenzyltetrahydro-2H-pyran-4-amine. The formation of dibenzylamine is also a possibility.
To minimize the formation of tetrahydro-4H-pyran-4-ol , use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the imine intermediate over the ketone starting material.[1]
To minimize over-alkylation , carefully control the stoichiometry of your reactants. Using a slight excess of benzylamine relative to tetrahydro-4H-pyran-4-one is generally recommended. Additionally, maintaining a moderate reaction temperature and considering the slow, portion-wise addition of the reducing agent can help to control the reaction rate and reduce the likelihood of the product reacting further.
To minimize the formation of dibenzylamine , ensure the purity of the benzylamine used.
Q2: My reaction is very slow. What can I do to improve the reaction rate?
A2: Several factors can contribute to a slow reaction rate. First, ensure that your reaction conditions are anhydrous, as water can inhibit the formation of the crucial imine intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation. If the reaction is still slow, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial. However, monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to decreased selectivity.
Q3: How can I effectively purify the crude this compound?
A3: Purification can typically be achieved by flash column chromatography on silica gel.[2] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. To improve the separation of basic amine compounds and reduce tailing on the silica gel, a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) can be added to the eluent.[3] Alternatively, using an amine-functionalized silica column can provide better separation for basic compounds.[2]
Q4: Which reducing agent is best for this synthesis?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of ketones.[1] It is milder and more selective than other common reducing agents like sodium borohydride (NaBH₄), which can reduce the starting ketone. NaBH(OAc)₃ is also generally more effective than sodium cyanoborohydride (NaBH₃CN) and avoids the use of toxic cyanide reagents.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, you can spot the reaction mixture alongside the starting materials (tetrahydro-4H-pyran-4-one and benzylamine) on a silica gel plate. The product, being more polar than the starting ketone but less polar than the amine, should have a distinct Rf value. Staining with potassium permanganate or ninhydrin can help visualize the spots.
Quantitative Data Summary
The following table summarizes illustrative data for the synthesis of this compound under different conditions. Please note that these values are representative and actual results may vary depending on the specific experimental setup and scale.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Byproducts Observed |
| NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp | 12 - 24 | 85 - 95 | Minor amounts of unreacted starting materials and dibenzylamine. |
| NaBH(OAc)₃ | Tetrahydrofuran (THF) | Room Temp | 18 - 36 | 80 - 90 | Similar to DCM, potentially slower reaction rate. |
| NaBH₄ | Methanol (MeOH) | 0 to Room Temp | 8 - 16 | 60 - 75 | Significant formation of tetrahydro-4H-pyran-4-ol. |
| H₂/Pd-C | Ethanol (EtOH) | Room Temp | 24 - 48 | 70 - 85 | Potential for debenzylation if reaction time is prolonged or temperature is elevated. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon inlet
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM).
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5 eq).
-
Add the sodium triacetoxyborohydride to the reaction mixture in portions over 15-20 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.1% triethylamine added to the eluent) to afford the pure this compound.
Visualizations
References
troubleshooting low yield in the reductive amination of tetrahydro-4H-pyran-4-one
Welcome to the Technical Support Center for the reductive amination of tetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during this synthesis, with a focus on improving reaction yield and purity.
Experimental Workflow: Reductive Amination
The reductive amination of tetrahydro-4H-pyran-4-one is a two-step, one-pot process. It begins with the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine product.
Caption: A typical experimental workflow for the reductive amination process.
Detailed Experimental Protocol
This protocol provides a general methodology for the reductive amination of tetrahydro-4H-pyran-4-one using sodium triacetoxyborohydride (STAB), a common and selective reducing agent.[1][2]
Reagents & Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Desired amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount, e.g., 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous dichloroethane (DCE).[1] If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.[3]
-
Acid Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.[1] Stir the mixture at room temperature for 1 hour.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the reaction mixture in portions to control any initial effervescence.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.[3]
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.[1] Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[1][3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The resulting crude product can be purified by flash column chromatography on silica gel.[3]
This guide addresses specific issues that can lead to low yields in the reductive amination of tetrahydro-4H-pyran-4-one.
Caption: A decision tree for troubleshooting common low-yield scenarios.
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield and TLC analysis shows a significant amount of unreacted tetrahydro-4H-pyran-4-one. What is the likely cause?
A: This issue typically points to inefficient imine formation. The equilibrium between the ketone/amine and the imine intermediate may favor the starting materials.[4]
-
Solution 1: Add a Catalyst. Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, which accelerates the initial nucleophilic attack by the amine.[1]
-
Solution 2: Remove Water. The formation of the imine from the hemiaminal intermediate involves the loss of a water molecule.[4] Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can shift the equilibrium toward the imine, increasing its concentration for the reduction step.
-
Solution 3: Check Reagents. Ensure your amine is of high purity and the solvent is anhydrous, as excess water can hinder imine formation.[5]
Q2: I am observing a significant amount of 4-hydroxytetrahydropyran as a byproduct. How can I prevent this?
A: This indicates that your reducing agent is reducing the starting ketone faster than, or in competition with, the imine intermediate.[5] This is a common side reaction, especially with powerful reducing agents like sodium borohydride (NaBH₄).[6]
-
Solution 1: Use a More Selective Reducing Agent. Switch to a milder, more selective hydride agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice as it selectively reduces the protonated imine (iminium ion) much faster than it reduces ketones.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH of 6-7, where iminium ion reduction is favored.[7]
-
Solution 2: Two-Step Procedure. If using NaBH₄ is necessary, modify the procedure. First, allow the ketone and amine to stir for a sufficient time to maximize imine formation, then add the NaBH₄.[6][8]
Q3: The reaction is proceeding very slowly or appears to have stalled. What can I do to improve the reaction rate?
A: Slow reaction rates can be attributed to steric hindrance from the ketone or the use of a weakly nucleophilic amine.[9]
-
Solution 1: Add a Lewis Acid. For challenging substrates, adding a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the ketone towards nucleophilic attack and facilitate the reaction.[8]
-
Solution 2: Increase Temperature. Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, this should be done cautiously as it can also promote side reactions.
-
Solution 3: Change Solvent. Solvents can play a crucial role. While dichloroethane (DCE) is common with STAB, other solvents like THF or dioxane can sometimes improve performance for less reactive substrates.[8]
Q4: My final product is impure, showing multiple spots on TLC. What are the potential side reactions?
A: Besides the formation of the corresponding alcohol, over-alkylation can be an issue, especially if you are using a primary amine. The secondary amine product can react again with the ketone to form a tertiary amine.[6]
-
Solution 1: Control Stoichiometry. Use a slight excess of the amine relative to the ketone to minimize the presence of unreacted ketone that could react with the product.
-
Solution 2: Isolate the Imine. For reactions prone to over-alkylation, a two-step approach can be superior. Form and isolate the imine first, then reduce it in a separate step.[7] This provides greater control over the reaction.
Data Presentation: Comparison of Common Reducing Agents
The choice of reducing agent is critical for a successful reductive amination. The table below summarizes the properties and typical conditions for commonly used reagents.
| Reducing Agent | Formula | Selectivity | Typical Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High: Selectively reduces imines/iminium ions in the presence of ketones.[1][4] | Dichloroethane (DCE), THF, Dioxane[8] | Preferred for one-pot reactions. Moisture-sensitive. Does not release cyanide.[7][8] |
| Sodium Cyanoborohydride | NaBH₃CN | Good: Selective for imines at neutral or weakly acidic pH (6-7).[6][7] | Methanol (MeOH), Ethanol (EtOH)[8] | Stable in acidic solutions but releases toxic HCN/NaCN upon acidic workup.[4] |
| Sodium Borohydride | NaBH₄ | Low: Reduces both ketones and imines.[6] | Methanol (MeOH), Ethanol (EtOH)[8] | Best used after imine has been pre-formed to avoid reducing the starting ketone.[8] |
| Hydrogen Gas with Catalyst | H₂/Pd, Pt, or Ni | High: Effective and clean. | Alcohols (MeOH, EtOH), Ethyl Acetate | Requires specialized hydrogenation equipment. Can reduce other functional groups (e.g., alkenes).[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Benzyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Benzyltetrahydro-2H-pyran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The most common synthetic route to this compound is the reductive amination of tetrahydro-2H-pyran-4-one with benzylamine. Potential impurities include:
-
Unreacted starting materials: Tetrahydro-2H-pyran-4-one and benzylamine.
-
Intermediate imine: The Schiff base formed between the ketone and the amine before reduction.
-
Over-alkylation byproduct: Formation of a tertiary amine if the product amine reacts further with benzylating agents.
-
Byproducts from the reducing agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts may be present.
Q2: My TLC analysis shows multiple spots after synthesis. How do I identify the product spot?
A2: The product, this compound, is a secondary amine and will be more polar than the starting benzylamine but likely less polar than highly polar byproducts. You can use a combination of visualization techniques to assist in identification:
-
UV light (254 nm): The benzyl group in the product and benzylamine will be UV active.
-
Potassium permanganate stain: Amines will typically show up as a yellow or brown spot.
-
Ninhydrin stain: Primary amines (like benzylamine if unreacted) will stain, while secondary amines (the product) may not or will give a different color.
Running TLCs of the starting materials alongside the reaction mixture is crucial for comparison. The product spot should be a new, major spot that is not present in the starting materials.
Q3: I am observing significant tailing of my amine product on the silica gel column. What can I do to improve the peak shape?
A3: Tailing of amines on silica gel is a common issue due to the acidic nature of the silica, which interacts strongly with the basic amine. To mitigate this, you can:
-
Add a competing amine to the eluent: Incorporating a small amount (0.5-2%) of triethylamine (TEA) or ammonia in your mobile phase can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks.
-
Use a different stationary phase: Consider using neutral alumina or an amine-functionalized silica gel column, which are less acidic and more suitable for the purification of basic compounds.
-
Reversed-phase chromatography: Purifying the amine in its free-base form on a C18 column at an alkaline pH can increase its hydrophobicity and retention, often resulting in a successful purification.
Q4: Can I purify this compound by recrystallization?
A4: Yes, recrystallization is an excellent method for purifying this compound, especially for achieving high purity. Since the free base is likely an oil or low-melting solid, it is often advantageous to convert it to its hydrochloride salt, which is typically a crystalline solid. Recrystallization of the hydrochloride salt from a suitable solvent system can effectively remove non-basic impurities and unreacted starting materials.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Product is not moving from the baseline on TLC/Column | Eluent is not polar enough. | Gradually increase the polarity of your mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. |
| Product is eluting too quickly (high Rf) | Eluent is too polar. | Decrease the polarity of your mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Poor separation of product and impurities | Inappropriate solvent system. | Perform a thorough TLC solvent screen to find a mobile phase that provides good separation between your product and the impurities (aim for a product Rf of 0.2-0.4). |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Streaking or tailing of the product spot/peak | Acidic silica interacting with the basic amine. | Add 0.5-2% triethylamine or ammonia to your eluent. Alternatively, use a neutral stationary phase like alumina. |
Recrystallization Purification
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent | Incorrect solvent choice. | Select a more polar solvent in which the hydrochloride salt is more soluble at elevated temperatures (e.g., ethanol, methanol, or isopropanol). |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Add a small amount of additional hot solvent to ensure complete dissolution. If the issue persists, try a different solvent or a solvent/anti-solvent system. |
| No crystals form upon cooling | Solution is not saturated enough, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal. |
| Low recovery of purified product | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >95% (can be higher with optimization) | Good for separating a wide range of impurities. Can be scaled up. | Can be time-consuming. Tailing of amines is a common issue. Requires significant solvent usage. |
| Recrystallization (as Hydrochloride Salt) | >99% | Can achieve very high purity. Effective for removing non-basic impurities. Relatively simple and cost-effective at scale. | Only applicable if the compound is a solid. Requires conversion to a salt. May have lower initial yield compared to chromatography. |
Note: The purity levels indicated are representative values and can vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Preparation of the Crude Material: After the reaction work-up, dissolve the crude this compound in a minimal amount of dichloromethane.
-
TLC Analysis: Perform thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. To mitigate tailing, add 1% triethylamine to the eluent. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.
-
Loading the Sample: Adsorb the dissolved crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization (as Hydrochloride Salt)
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble HCl gas through the solution until precipitation is complete. The pH of the solution should be acidic.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash with a small amount of cold diethyl ether.
-
Solvent Selection for Recrystallization: Test the solubility of a small amount of the crude salt in various polar solvents (e.g., ethanol, isopropanol, methanol, or a mixture with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the salt when hot but not when cold.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of the chosen boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
optimizing reaction temperature for the N-benzylation of tetrahydropyran amine
Welcome to the technical support center for the N-benzylation of tetrahydropyran amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-benzylation of tetrahydropyran amine?
There are two primary methods for the synthesis of N-benzyl-tetrahydro-2H-pyran-4-amine:
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Direct N-Alkylation: This is a direct nucleophilic substitution reaction between tetrahydro-2H-pyran-4-amine and a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
-
Reductive Amination: This two-step, one-pot process involves the reaction of tetrahydropyran-4-one with benzylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often preferred as it can prevent the formation of over-alkylation byproducts.[1]
Q2: I am observing a significant amount of a di-benzylated byproduct. How can I minimize this?
Over-alkylation is a common issue in N-benzylation reactions, as the mono-benzylated product can sometimes be more nucleophilic than the starting primary amine.[1] To minimize the formation of the di-benzylated product, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric excess of tetrahydropyran amine relative to the benzyl halide. This statistically favors the mono-alkylation product.
-
Slow Addition of Alkylating Agent: Adding the benzyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation event.
-
Choice of Base: The use of milder bases can sometimes reduce the rate of the second alkylation.
-
Consider Reductive Amination: This method is inherently more selective for mono-alkylation and is an excellent alternative if over-alkylation is a persistent issue.[1]
Q3: My reaction is very slow or is not going to completion. What are the possible causes?
Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the amine, which is necessary to increase its nucleophilicity. Consider using a stronger base.
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is being performed at room temperature, a moderate increase in temperature may be beneficial. However, this should be balanced with the potential for increased side product formation.
-
Poor Reagent Purity: Impurities in the starting materials or solvent, particularly water, can interfere with the reaction. Ensure all reagents and solvents are of high purity and are anhydrous where necessary.
-
Steric Hindrance: While not a major issue with these substrates, significant steric bulk on either reactant can slow down the reaction.
Q4: Which solvent is most suitable for this reaction?
The choice of solvent is critical for the success of the N-benzylation reaction. Polar aprotic solvents are generally preferred for direct N-alkylation as they can dissolve the reactants and intermediates without interfering with the reaction. Common choices include:
-
Acetonitrile (CH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
For reductive amination, alcohols like methanol or ethanol are often used as they are compatible with the commonly used reducing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-benzyl-tetrahydropyran-4-amine | Incomplete reaction. | - Increase reaction temperature in increments (e.g., from room temperature to 50°C, then to 70°C) and monitor by TLC. - Increase reaction time. - Use a stronger base (e.g., switch from K₂CO₃ to NaH). |
| Product loss during workup. | - Ensure the pH is appropriately adjusted during extraction to ensure the product is in the organic layer. - Perform multiple extractions to maximize recovery. | |
| Degradation of starting materials or product. | - If the reaction is run at elevated temperatures, consider if the reagents are stable. - Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to oxidation. | |
| Formation of Multiple Byproducts | Over-alkylation (di-benzylation). | - Use an excess of tetrahydropyran amine. - Add the benzyl halide dropwise over an extended period. - Switch to the reductive amination method.[1] |
| Impure starting materials. | - Verify the purity of all reagents by an appropriate analytical method (e.g., NMR, GC-MS). - Use freshly distilled solvents. | |
| Inconsistent Results | Variable moisture content in reagents/solvents. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inaccurate temperature control. | - Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat). |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol is a general procedure for the direct N-alkylation of tetrahydropyran amine. Optimization of temperature and reaction time may be necessary.
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-amine (1.0 eq.) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.) to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.05 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 50-70°C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Reductive Amination
This protocol provides a reliable method for the synthesis of N-benzyl-tetrahydropyran-4-amine, which avoids over-alkylation.
Materials:
-
Tetrahydropyran-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add tetrahydropyran-4-one (1.0 eq.) and benzylamine (1.05 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.), if desired, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq.) in anhydrous dichloromethane.
-
Slowly add the reducing agent suspension to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation
Table 1: Typical Reaction Parameters for N-Benzylation Methods
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Amine Source | Tetrahydro-2H-pyran-4-amine | Benzylamine |
| Carbonyl Source | N/A | Tetrahydropyran-4-one |
| Benzylation Agent | Benzyl bromide/chloride | N/A |
| Reducing Agent | N/A | Sodium triacetoxyborohydride |
| Base | K₂CO₃, Et₃N, or other organic/inorganic bases | N/A (or catalytic acid) |
| Typical Solvent | Acetonitrile, DMF, THF | Dichloromethane, 1,2-Dichloroethane |
| Typical Temp. | Room Temp. to 80°C | Room Temperature |
| Key Advantage | Direct, one-step reaction | High selectivity for mono-alkylation |
| Common Issue | Potential for over-alkylation | Requires a ketone starting material |
Table 2: Suggested Temperature Optimization for Direct N-Alkylation
| Trial | Temperature (°C) | Reaction Time (h) | Observations (via TLC) | Yield (%) |
| 1 | Room Temperature (~25°C) | 24 | Slow conversion of starting material | Record Yield |
| 2 | 50°C | 12 | Increased rate of product formation | Record Yield |
| 3 | 70°C | 6 | Rapid reaction, potential for byproduct formation | Record Yield |
*Note: This table provides a template for optimizing the reaction temperature. Actual yields and times will vary based on specific reaction conditions.
Visualizations
References
preventing over-alkylation in the synthesis of secondary amines like N-Benzyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Benzyltetrahydro-2H-pyran-4-amine, with a focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.[1][2]
Q2: What is over-alkylation and why is it a problem in this synthesis?
A2: Over-alkylation is the further reaction of the desired secondary amine product (this compound) with the starting material or alkylating agent to form an undesired tertiary amine (N,N-dibenzyltetrahydro-2H-pyran-4-amine). This is a common side reaction because the secondary amine product is often more nucleophilic than the starting primary amine.[2] Over-alkylation reduces the yield of the target compound and complicates purification.
Q3: What are the key strategies to prevent over-alkylation during reductive amination?
A3: Several strategies can be employed to minimize over-alkylation:
-
Stepwise Procedure: First, form the imine by reacting tetrahydro-4H-pyran-4-one and benzylamine, and then add the reducing agent. This is a highly effective method to prevent the secondary amine from reacting further.[2]
-
Choice of Reducing Agent: Use milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the starting ketone and are very effective for one-pot reactions.[3][4][5]
-
Stoichiometric Control: Use a slight excess of the amine (benzylamine) relative to the ketone (tetrahydro-4H-pyran-4-one).
-
pH Control: Maintain weakly acidic conditions (pH 4-6) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid.[6]
-
Use of Dehydrating Agents: Adding molecular sieves can help drive the equilibrium towards imine formation by removing the water produced during the reaction.
Q4: Can I use sodium borohydride (NaBH₄) for this reaction?
A4: While sodium borohydride is a potent and cost-effective reducing agent, it is less selective and can reduce the starting ketone (tetrahydro-4H-pyran-4-one) in a one-pot procedure.[4][5] If using NaBH₄, it is highly recommended to follow a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[4][5]
Troubleshooting Guides
Problem 1: Low yield of the desired secondary amine and significant amount of tertiary amine byproduct.
| Possible Cause | Suggested Solution |
| One-pot reaction with a non-selective reducing agent (e.g., NaBH₄) | Switch to a two-step procedure: allow the imine to form completely before adding NaBH₄. Alternatively, use a more selective reducing agent like STAB or NaBH₃CN in a one-pot reaction.[4][5] |
| Reaction conditions favor over-alkylation | - Use a slight excess of benzylamine (1.1-1.2 equivalents).- Perform the reaction at a lower temperature to control the reaction rate.- Add the ketone slowly to a solution of the amine and reducing agent. |
| Incorrect pH | Ensure the reaction mixture is weakly acidic (pH 4-6) to promote imine formation. Add a catalytic amount of acetic acid if necessary.[6] |
Problem 2: The reaction is slow or incomplete.
| Possible Cause | Suggested Solution |
| Inefficient imine formation | - Add a dehydrating agent, such as 4Å molecular sieves, to remove water and drive the equilibrium towards the imine. - Ensure the pH is optimal for imine formation (weakly acidic). |
| Insufficient reducing agent | Use a slight excess of the reducing agent (e.g., 1.5 equivalents of STAB). |
| Steric hindrance | If using substituted analogs of the starting materials, a longer reaction time or a slight increase in temperature may be required. |
Problem 3: Difficulty in purifying the secondary amine from the tertiary amine.
| Possible Cause | Suggested Solution |
| Similar polarity of the secondary and tertiary amines | - Column Chromatography: Use a silica gel column. The less polar tertiary amine will typically elute first. A gradient elution with a solvent system like ethyl acetate/hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent tailing of the amines, can be effective.- Acid-Base Extraction: Exploit the difference in basicity. The secondary amine is generally more basic than the tertiary amine. A careful extraction with a buffered aqueous solution at a specific pH may allow for selective separation. |
Data Presentation
The following table summarizes representative yields for the reductive amination of a ketone with a primary amine using different reducing agents. Note that optimal conditions and yields for the synthesis of this compound should be determined experimentally.
| Reducing Agent | Procedure | Typical Yield of Secondary Amine | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | One-pot | High (often >85%) | Mild, highly selective, good for a wide range of substrates, less toxic than NaBH₃CN.[3][4] | Moisture sensitive, more expensive than NaBH₄.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot | High (often >80%) | Highly selective for the iminium ion, not water-sensitive.[3][5] | Highly toxic, generates cyanide waste.[3][7] |
| Sodium Borohydride (NaBH₄) | Two-step (recommended) | Moderate to High (can be >70%) | Inexpensive, potent reducing agent.[4] | Non-selective (can reduce starting ketone), requires a two-step process for good selectivity.[4][5] |
Experimental Protocols
Method 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add benzylamine (1.1 eq).
-
Add acetic acid (1.1 eq) to catalyze the imine formation and stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
-
Imine Formation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and benzylamine (1.1 eq) in methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours to allow for imine formation. The removal of water using molecular sieves can improve the yield of the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of the target secondary amine and the competing over-alkylation side reaction.
Caption: A decision tree to guide troubleshooting efforts when significant over-alkylation is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Basic Amine Compounds via Flash Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of basic amine compounds using flash chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the flash chromatography of basic amines, offering step-by-step solutions to improve purification outcomes.
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My chromatogram shows significant peak tailing for my basic amine compound. What is the cause and how can I fix it?
A: Peak tailing is the most common issue when purifying basic compounds on standard silica gel.[1][2]
-
Cause: The primary cause is the strong interaction between the basic amine analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2][3][4] This interaction leads to a secondary retention mechanism, causing the compound to elute slowly and resulting in a tailed peak.[1]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[2][5] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1%.[5][6] Ammonia can also be used, often by pre-treating the mobile phase with a 2M solution in methanol.[7] This "deactivates" the silica surface, minimizing the strong interactions that cause tailing.[2]
-
Alternative Stationary Phase: Switch to a different stationary phase that is more compatible with basic compounds.
-
Amine-functionalized silica: This is an excellent option as the basic surface minimizes interactions with basic analytes, often allowing for the use of less polar, "softer" solvent systems like hexane/ethyl acetate.[4][8]
-
Basic Alumina: Alumina is a basic stationary phase and can be effective for the purification of amines.[9]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, you can control the ionization of your basic amine by adjusting the mobile phase pH.[3] At a higher pH, the amine will be in its free-base form, which is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to better retention and peak shape.[3][10]
-
-
Issue 2: Poor Resolution and Co-elution
Q: I am unable to separate my basic amine from impurities, and they are co-eluting. What steps can I take to improve the resolution?
A: Poor resolution can stem from several factors, including inappropriate solvent systems and stationary phase interactions.
-
Cause: Insufficient selectivity between your target compound and impurities is the main reason for co-elution.[3] This can be exacerbated by the strong interactions of basic compounds with silica, which can cause band broadening.[3]
-
Solutions:
-
Optimize the Solvent System:
-
Gradient Elution: Employ a gradient elution, starting with a low polarity solvent system and gradually increasing the polarity.[5] This can help to better separate compounds with different polarities.
-
Alternative Solvents: If a standard hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent combinations such as dichloromethane/methanol.[3] Be aware that highly polar solvents like methanol can sometimes cause compounds to elute too quickly, so careful optimization is needed.[4]
-
-
Change the Stationary Phase: As with peak tailing, changing the stationary phase can significantly alter the selectivity of your separation.[11]
-
Amine-functionalized silica: This can provide a different selectivity compared to standard silica, potentially resolving your compound from impurities.[8][11]
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Reversed-Phase (C18) Silica: This offers a completely different separation mechanism based on hydrophobicity, which can be very effective for separating compounds that are difficult to resolve in normal phase.[10]
-
-
Issue 3: No Elution or Very Late Elution of the Compound
Q: My basic amine compound is not eluting from the silica column, or it is eluting very late with a large volume of solvent. What could be the problem?
A: This is a common sign of very strong binding to the stationary phase.
-
Cause: The basic amine is strongly adsorbed onto the acidic silica gel.[7] This is particularly common for highly basic amines.
-
Solutions:
-
Increase Mobile Phase Polarity: A significant increase in the polarity of the mobile phase is needed to elute the strongly bound compound. Using a dichloromethane/methanol solvent system is often necessary.[7]
-
Add a Basic Modifier: The addition of a competing base like triethylamine or ammonia to the mobile phase will help to displace the target compound from the acidic sites on the silica, facilitating its elution.[4]
-
Switch to Amine-Functionalized Silica: This is often the most effective solution, as it eliminates the strong acid-base interaction, allowing the compound to elute under milder conditions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in purifying basic amines with standard flash chromatography?
The core challenge lies in the acid-base interaction between the basic amine compounds and the acidic silanol groups on the surface of standard silica gel.[3][4] This interaction leads to issues like peak tailing, poor resolution, and sometimes irreversible adsorption of the compound onto the column.[3]
Q2: How does adding triethylamine (TEA) to the mobile phase improve the chromatography of basic amines?
Triethylamine, being a basic compound, acts as a "competing base."[3] It interacts with the acidic silanol groups on the silica surface, effectively neutralizing them.[12] This prevents the basic analyte from strongly binding to these sites, resulting in more symmetrical peaks and improved elution.[2][12]
Q3: When should I consider using an amine-functionalized silica column?
You should consider an amine-functionalized silica column when you are consistently facing challenges with purifying basic compounds on standard silica, even with mobile phase modifiers.[4][8] Amine-functionalized silica is particularly advantageous for:
-
Highly basic compounds that show strong retention on silica.
-
Acid-sensitive compounds that may degrade on standard silica.[5]
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When you want to use less polar and less aggressive solvent systems like hexane/ethyl acetate.[4]
Q4: Can I use reversed-phase flash chromatography for basic amine purification?
Yes, reversed-phase chromatography is a viable and often advantageous technique for purifying basic amines.[3][10] The key is to control the pH of the mobile phase. By maintaining a pH above the pKa of the amine, the compound will be in its neutral, free-base form, which is more hydrophobic and will be retained on the C18 stationary phase, allowing for effective separation.[3]
Q5: How do I choose between modifying the mobile phase and changing the stationary phase?
The choice depends on the specific compound, the severity of the purification problem, and available resources.
-
Start with mobile phase modification: Adding TEA is a quick and easy first step to try and often resolves minor peak tailing issues.
-
Switch stationary phases for persistent problems: If mobile phase modification is insufficient, or if you are working with highly basic or sensitive compounds, switching to an amine-functionalized or reversed-phase column is the more robust solution.[8]
Data Presentation
Table 1: Common Basic Modifiers for Mobile Phase in Normal Phase Flash Chromatography
| Modifier | Typical Concentration | pKa | Notes |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | 10.75 | Volatile, generally easy to remove during solvent evaporation.[5] |
| Ammonia (NH₃) | ~0.1 - 1% (often from a 2M solution in MeOH) | 9.25 | Very effective, but can be more difficult to handle and remove.[7] |
| Diisopropylethylamine (DIPEA) | 0.1 - 1% (v/v) | 10.7 | A bulkier, non-nucleophilic base that can be useful in certain cases. |
| Pyridine | 0.1 - 1% (v/v) | 5.25 | Less basic than TEA, can be useful for moderately basic compounds.[3] |
Table 2: Comparison of Stationary Phases for Basic Amine Purification
| Stationary Phase | Separation Principle | Advantages | Disadvantages |
| Standard Silica Gel | Adsorption (Polar) | Inexpensive, widely available. | Acidic surface leads to peak tailing and strong retention of basic compounds.[3][4] |
| Amine-Functionalized Silica | Normal Phase (Basic Surface) | Excellent for basic compounds, allows for use of less polar solvents, improved peak shape.[4][8] | More expensive than standard silica. |
| Basic Alumina | Adsorption (Basic) | Good for purification of amines.[9] | Can have different selectivity and activity compared to silica. |
| Reversed-Phase (C18) Silica | Partition (Hydrophobic) | Excellent for polar and ionizable compounds, pH control allows for manipulation of retention.[10] | Requires aqueous mobile phases, which can be more difficult to remove. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Solvent System: For your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate), add triethylamine to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Dry or slurry pack your flash chromatography column with standard silica gel as you normally would.
-
Equilibrate the Column: Flush the packed column with at least 5 column volumes of the triethylamine-containing mobile phase.[5] This ensures that the silica surface is fully deactivated before you load your sample.
-
Load the Sample: Dissolve your crude sample in a minimum amount of the mobile phase (or a slightly stronger solvent if necessary) and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.[5]
-
Elute and Collect Fractions: Run the chromatography using your triethylamine-containing mobile phase, collecting fractions and monitoring by TLC or another appropriate method.
Protocol 2: Purification using an Amine-Functionalized Silica Column
-
Select the Column: Choose an appropriately sized amine-functionalized silica flash column based on your sample size.
-
Develop the Method: Use amine-functionalized TLC plates to develop a suitable solvent system. Hexane/ethyl acetate or ethyl acetate/isopropanol are often good starting points.[4] No basic modifier is typically needed.[3]
-
Equilibrate the Column: Equilibrate the amine-functionalized column with your chosen mobile phase (at least 5 column volumes).
-
Load the Sample: Load your sample using either a liquid or dry loading technique.
-
Run the Chromatography: Elute your compound using the developed solvent system, collecting and analyzing fractions as usual.
Visualizations
Caption: Decision workflow for troubleshooting basic amine purification.
Caption: Interaction of basic amines with silica gel and the role of TEA.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. biotage.com [biotage.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
improving the stability of N-Benzyltetrahydro-2H-pyran-4-amine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and yield of N-Benzyltetrahydro-2H-pyran-4-amine during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This reaction is typically carried out in a one-pot procedure where an imine intermediate is formed and subsequently reduced to the desired secondary amine.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to ensure a high-yield and stable synthesis include the choice of reducing agent, reaction solvent, and careful control of the pH. The selection of a mild and selective reducing agent is crucial to prevent the reduction of the starting ketone and minimize side reactions. The pH should be maintained in a weakly acidic range (typically pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.
Q3: How can I minimize the formation of byproducts?
A3: The primary byproduct of concern is the tertiary amine formed from over-alkylation of the product. To minimize this, a stepwise procedure can be employed where the imine is pre-formed before the addition of the reducing agent. Using a stoichiometry with a slight excess of the amine can also favor the formation of the secondary amine. Another potential byproduct is the alcohol resulting from the reduction of the starting ketone; this can be avoided by using a selective reducing agent like sodium triacetoxyborohydride.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to protect it from moisture and atmospheric oxygen, which can cause degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete imine formation. 2. Reduction of the starting ketone. 3. Suboptimal pH. 4. Inefficient reducing agent. | 1. Allow sufficient time for imine formation before adding the reducing agent. Consider removing water using molecular sieves. 2. Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄). 3. Add a catalytic amount of acetic acid to maintain a weakly acidic pH. 4. Ensure the reducing agent is fresh and added in appropriate stoichiometric amounts. |
| Formation of Tertiary Amine Byproduct | Over-alkylation of the desired secondary amine product. | 1. Use a stepwise procedure: form the imine first, then add the reducing agent. 2. Use a slight excess of benzylamine relative to tetrahydro-4H-pyran-4-one. |
| Presence of Tetrahydro-2H-pyran-4-ol in Product Mixture | Reduction of the starting ketone by a non-selective reducing agent. | Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the ketone. |
| Product Degradation During Workup or Purification | 1. Exposure to strong acidic or basic conditions. 2. Oxidation of the benzyl group. | 1. Use mild workup conditions, such as a saturated aqueous solution of sodium bicarbonate for quenching. 2. During purification by column chromatography, consider using a stationary phase treated with a small amount of triethylamine to prevent degradation on acidic silica gel. 3. Avoid prolonged exposure to air and light. |
| Difficulty in Product Purification | The product is a basic amine, which can interact strongly with silica gel, leading to tailing and poor separation. | 1. Use an amine-functionalized silica gel for column chromatography. 2. Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress tailing. 3. Reversed-phase chromatography with a mobile phase buffered at a neutral or slightly basic pH can also be an effective purification method. |
Data on Reductive Amination Conditions
The choice of reducing agent is critical for the success of the reductive amination. Below is a comparison of commonly used reducing agents for this transformation.
| Reducing Agent | Typical Solvent | pH Condition | Advantages | Disadvantages | Expected Yield Range |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Weakly acidic (often with added AcOH) | High selectivity for iminium ions, mild, tolerates a wide range of functional groups.[1][2] | Moisture sensitive. | 85-95% |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Weakly acidic (pH 4-6) | Stable in weakly acidic conditions, selective for iminium ions.[3] | Highly toxic and releases cyanide upon decomposition. | 80-90% |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Neutral to slightly basic | Inexpensive, readily available. | Can reduce the starting ketone, less selective. Requires careful control of reaction conditions. | 60-80% |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol (EtOH), Methanol (MeOH) | Neutral | "Green" reducing agent, high atom economy. | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups. | 70-90% |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a one-pot synthesis of this compound using sodium triacetoxyborohydride.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel (or amine-functionalized silica gel)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. To improve purification, 0.1% triethylamine can be added to the eluent, or an amine-functionalized silica gel can be used.
Visualizations
Reductive Amination Workflow
Caption: A simplified workflow of the reductive amination process.
Potential Degradation and Side Reaction Pathways
Caption: Overview of potential side reactions and degradation pathways.
References
byproduct identification in the synthesis of N-Benzyltetrahydro-2H-pyran-4-amine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyltetrahydro-2H-pyran-4-amine. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on byproduct identification.
Experimental Protocol: Reductive Amination
The synthesis of this compound is commonly achieved through the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. Below is a typical experimental protocol.
Reaction Scheme:
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Benzylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), or Sodium borohydride (NaBH₄))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., DCM or Ethyl acetate)
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in the chosen solvent, add benzylamine (1.0-1.2 equivalents).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification of byproducts.
Q1: My final product shows a lower than expected yield and contains several impurities. What are the likely byproducts?
A1: Several byproducts can form during the reductive amination synthesis of this compound. The most common are:
-
Dibenzylamine: This can arise from the self-condensation of benzylamine or from impurities in the starting material.
-
Tetrahydro-4H-pyran-4-ol: This is formed by the reduction of the starting ketone, tetrahydro-4H-pyran-4-one, by the reducing agent. This is more likely to occur with less selective reducing agents like sodium borohydride.[1]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of tetrahydro-4H-pyran-4-one and benzylamine in your final product.
-
Over-alkylation Products: While less common in reductive amination compared to direct alkylation, trace amounts of tertiary amines could be formed.[2]
Q2: I see unexpected peaks in my GC-MS analysis. How can I identify them?
A2: GC-MS is an excellent tool for identifying byproducts. Here's a general approach:
-
Analyze the mass spectra of the unexpected peaks. Compare the fragmentation patterns to library data for the suspected byproducts.
-
Inject standards of the suspected byproducts (if available) to compare retention times and mass spectra.
-
Consider the molecular weights. The molecular ion peak (M+) in the mass spectrum can help you deduce the molecular formula of the impurity.
| Potential Byproduct | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) |
| Dibenzylamine | 197.28 | 91 (tropylium ion), 106, 197 (M+) |
| Tetrahydro-4H-pyran-4-ol | 102.13 | 57, 71, 84, 102 (M+) |
| Tetrahydro-4H-pyran-4-one | 100.12 | 42, 58, 70, 100 (M+) |
| Benzylamine | 107.15 | 91 (tropylium ion), 106 |
Q3: My NMR spectrum shows extra signals. How can I assign them to specific byproducts?
A3: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation of byproducts.
-
Dibenzylamine: Look for a characteristic singlet for the two benzylic CH₂ groups around 3.8 ppm in the ¹H NMR spectrum and aromatic signals between 7.2 and 7.4 ppm.[1][3]
-
Tetrahydro-4H-pyran-4-ol: Expect multiplets for the pyran ring protons.[2][4] The proton on the carbon bearing the hydroxyl group will appear as a multiplet around 3.8-4.0 ppm.[4]
-
Unreacted Tetrahydro-4H-pyran-4-one: The protons alpha to the carbonyl group will appear as triplets around 2.4 ppm, and the protons beta to the carbonyl will be triplets around 3.8 ppm in the ¹H NMR spectrum.
Q4: How can I minimize the formation of these byproducts?
A4:
-
To reduce Tetrahydro-4H-pyran-4-ol formation:
-
To minimize unreacted starting materials:
-
Ensure the correct stoichiometry of reactants. A slight excess of the amine can sometimes drive the reaction to completion.
-
Allow for sufficient reaction time. Monitor the reaction progress by TLC or GC-MS.
-
-
To avoid dibenzylamine:
-
Use high-purity benzylamine.
-
Optimize the reaction conditions to favor the reaction between the ketone and the primary amine over the self-reaction of the amine.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Logical Relationship of Byproduct Formation
Caption: Potential pathways for byproduct formation during the synthesis.
References
- 1. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzylamine(103-49-1) 1H NMR spectrum [chemicalbook.com]
- 4. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
Technical Support Center: Catalyst Selection for Tetrahydropyran Amine Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection for the synthesis of tetrahydropyran amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing tetrahydropyran amines?
The synthesis of tetrahydropyran amines is often achieved through catalytic reductive amination of a corresponding tetrahydropyran ketone. This process involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[1][2] Key to this process is the selection of a reducing agent that selectively reduces the C=N bond of the imine without significantly reducing the starting carbonyl group.[3] Other methods include nucleophilic substitution (amination) on a leaving group-substituted tetrahydropyran ring and C-H functionalization.[4][5]
Q2: What is the difference between homogeneous and heterogeneous catalysts in this context?
Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution.[6][7] They are often well-defined single-atom transition metal complexes stabilized by ligands, which allows for high selectivity and activity due to the uniform nature of the active sites.[6][8] However, separating the catalyst from the product can be difficult and expensive.[8]
Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants.[6][7] They are valued for their stability, straightforward separation from the reaction mixture, and recyclability.[8][9] However, they may exhibit lower activity and selectivity due to the non-uniformity of active sites on the catalyst surface.[9]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific requirements of your synthesis:
-
For high selectivity and mild reaction conditions, a homogeneous catalyst is often preferred. The catalyst's steric and electronic properties can be finely tuned by modifying its ligands.[8]
-
For ease of separation, catalyst recycling, and industrial scale-up, a heterogeneous catalyst is generally more practical.[6][8] Recent developments focus on combining the advantages of both by anchoring homogeneous catalysts to solid supports.[9]
Q4: Can biocatalysts be used for this synthesis?
Yes, biocatalysts like imine reductases (IREDs) and reductive aminases (RedAms) are increasingly used for asymmetric reductive amination.[10][11] These enzymes offer high stereoselectivity and operate in aqueous media under mild conditions, making them a sustainable option.[11] They are particularly valuable for producing chiral amines required in pharmaceutical synthesis.[10]
Troubleshooting Guide
This section addresses common problems encountered during the catalytic synthesis of tetrahydropyran amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Imine Formation: The equilibrium may not favor the imine intermediate. | • Add a dehydrating agent like molecular sieves.[2]• Use a Lewis acid catalyst such as Ti(OiPr)₄ or InCl₃ to activate the carbonyl group.[3][12]• An acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid) can facilitate imine formation, especially with ketones.[13][14] |
| 2. Inactive Reducing Agent: The borohydride reagent may have degraded. | • Test the reducing agent on a simple aldehyde or ketone to confirm its activity.[15] | |
| 3. Catalyst Poisoning: Impurities in the substrate, solvent, or amine can deactivate the catalyst. | • Purify starting materials and use high-grade, dry solvents.[4] | |
| Incomplete Reaction (Residual Imine) | 1. Insufficient Reducing Power: The chosen reducing agent (e.g., NaBH₄) may not be strong enough or may react with the solvent (e.g., methanol).[16] | • Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are particularly effective for reducing imines in the presence of carbonyls.[3][15]• Increase the amount of the reducing agent.[16]• Increase the reaction temperature.[16] |
| 2. Imine Hydrolysis: The imine intermediate can be unstable and hydrolyze back to the starting materials, especially in the presence of water. | • Ensure anhydrous reaction conditions. | |
| Formation of Side Products | 1. Alcohol Formation: The reducing agent reduces the starting ketone/aldehyde instead of the imine. | • Use a milder, more selective reducing agent like NaBH₃CN, which is less likely to reduce aldehydes and ketones at neutral pH.[3]• Allow sufficient time for the imine to form before adding the reducing agent.[3] |
| 2. Dehalogenation: If the tetrahydropyran substrate has a halogen substituent, it may be removed by hydrogenolysis. | • Avoid palladium-based catalysts (e.g., Pd/C), which are highly efficient for dehalogenation. Choose a catalyst system less prone to this side reaction.[4] | |
| 3. Over-alkylation: The newly formed secondary amine reacts further to form a tertiary amine. | • Reductive amination is generally good at avoiding over-alkylation compared to direct alkylation with alkyl halides.[3] If it occurs, try using a larger excess of the primary amine. | |
| Difficulty Isolating the Amine Product | 1. Emulsion during Work-up: Amines can act as surfactants, making phase separation difficult. | • Adjust the pH of the aqueous layer to ensure the amine is either fully protonated (acidic) or deprotonated (basic) to facilitate extraction.• Consider salting out the amine with HCl to precipitate it as a hydrochloride salt.[16] |
| 2. Co-extraction of Imine and Amine: The imine and amine have similar polarities, making separation by extraction challenging.[16] | • Ensure the reduction reaction goes to completion to eliminate the imine impurity.[16]• Consider converting the amine to a carbamate (e.g., using Boc anhydride) to alter its polarity for easier separation, followed by deprotection.[16] |
Catalyst Performance Data
The following table summarizes various catalytic systems used for C-N bond formation relevant to tetrahydropyran amine synthesis.
| Catalyst System | Substrate Type | Reaction | Key Features & Yields |
| Pd(OAc)₂ / Ligand | Aliphatic Amines | γ-C-H Arylation | Enables functionalization of the THP ring; yields up to 78%.[5] |
| Copper-based Catalysts | Alkyl Chlorides | Amination | Effective for C-N bond formation with alkyl halides where palladium catalysts may be slow.[4] |
| Nickel Nanoparticles | Aldehydes | Reductive Amination | Catalyzes transfer hydrogenation using isopropanol as the hydrogen source.[13] |
| InCl₃ / Et₃SiH | Aldehydes/Ketones | Reductive Amination | Highly chemoselective system that tolerates many functional groups.[13] |
| α-Picoline-Borane | Aldehydes/Ketones | Reductive Amination | Efficient one-pot reaction that can be performed in water or neat.[13] |
| Ni/SiO₂ | Dihydropyran | Hydrogenation | Used for THP synthesis from biomass precursors with >99.8% selectivity and 98% yield.[17] |
| Cu(OAc)₂ | Ketones/Anilines | Reductive Amination | Uses molecular hydrogen as a green reducing agent.[18] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted for the synthesis of a secondary amine from a tetrahydropyran ketone and a primary amine.
Materials:
-
Tetrahydropyran-4-one
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as catalyst for ketones)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of tetrahydropyran-4-one (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (0.2 M), add a catalytic amount of acetic acid (if required).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor the formation of the imine by TLC or LC-MS if possible.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyran amine.
Visualizations
Catalyst Selection Workflow
Caption: A decision tree to guide catalyst selection for tetrahydropyran amine synthesis.
General Reductive Amination Pathway
Caption: The general two-step pathway for catalytic reductive amination.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for diagnosing and solving low yield issues.
References
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ethz.ch [ethz.ch]
- 9. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. blogs.rsc.org [blogs.rsc.org]
Navigating Exotherms in Large-Scale N-Benzyltetrahydro-2H-pyran-4-amine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing reaction exotherms during the large-scale synthesis of N-Benzyltetrahydro-2H-pyran-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during laboratory and pilot-plant scale-up, ensuring safer and more efficient production.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The synthesis of this compound is primarily achieved through the reductive amination of tetrahydro-2H-pyran-4-one with benzylamine. The main exothermic events are:
-
Imine/Iminium Ion Formation: The initial reaction between the ketone and the amine to form the imine or iminium ion intermediate can be mildly exothermic.
-
Reduction Step: The reduction of the C=N double bond is the most significant exothermic step. This is true for both common methods:
-
Catalytic Hydrogenation: The addition of hydrogen across the imine double bond is a highly exothermic process. Hydrogenation reactions, in general, are known to release significant amounts of heat.
-
Hydride Reduction: The reaction of the imine/iminium ion with a hydride reducing agent, such as sodium triacetoxyborohydride, is also exothermic.
-
Q2: What are the early warning signs of a potential thermal runaway?
A2: Early detection is critical to prevent a thermal runaway. Key indicators include:
-
A sudden and unexpected increase in the reactor temperature that deviates from the expected profile.
-
A rapid increase in pressure within the reactor.
-
Increased demand on the cooling system, with the cooling fluid outlet temperature being significantly higher than normal.
-
Noticeable changes in the reaction mixture's appearance, such as color change or increased bubbling/gas evolution.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, prioritize safety above all else.
-
Stop all reagent feeds immediately. This includes the addition of the reducing agent (e.g., stopping the flow of sodium triacetoxyborohydride solution or hydrogen gas).
-
Maximize cooling to the reactor jacket.
-
Ensure agitation is maintained to promote heat transfer to the cooling jacket.
-
If the temperature continues to rise uncontrollably, initiate the emergency quench procedure by adding a pre-determined cold, inert solvent.
-
Alert all personnel in the area and prepare for an emergency evacuation.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Reductive Amination with Sodium Triacetoxyborohydride
-
Potential Cause A: Reagent Addition Rate is Too High.
-
Immediate Action: Immediately stop the addition of the sodium triacetoxyborohydride solution.
-
Long-Term Solution: Reduce the addition rate of the reducing agent. Conduct a reaction calorimetry study to determine the maximum safe addition rate based on the reactor's heat removal capacity.
-
-
Potential Cause B: Inadequate Cooling.
-
Immediate Action: Ensure the cooling system is operating at maximum capacity. Check for any obstructions in the cooling lines.
-
Long-Term Solution: Verify that the reactor's cooling capacity is sufficient for the scale of the reaction. Consider using a lower temperature coolant.
-
-
Potential Cause C: Poor Agitation.
-
Immediate Action: Confirm that the agitator is functioning correctly and at the appropriate speed.
-
Long-Term Solution: Ensure the agitator design is suitable for the reactor geometry and viscosity of the reaction mixture to prevent localized hot spots.
-
Issue 2: Unexpected Pressure Increase During Catalytic Hydrogenation
-
Potential Cause A: Rapid Reaction Rate Leading to Temperature Increase.
-
Immediate Action: Stop the hydrogen flow to the reactor.
-
Long-Term Solution: Reduce the initial hydrogen pressure or control the hydrogen uptake rate. Lowering the reaction temperature will also decrease the reaction rate.
-
-
Potential Cause B: Catalyst Activity Higher Than Anticipated.
-
Immediate Action: Stop the hydrogen flow and monitor the temperature and pressure closely.
-
Long-Term Solution: Reduce the catalyst loading. Perform small-scale experiments to determine the optimal catalyst loading for a controlled reaction rate.
-
-
Potential Cause C: Side Reaction Generating Gas.
-
Immediate Action: Stop the hydrogen flow and analyze the headspace gas if possible.
-
Long-Term Solution: Investigate potential side reactions, such as decomposition of the starting materials or products at elevated temperatures.
-
Quantitative Data Summary
Table 1: Estimated Thermochemical Data for Reductive Amination
| Parameter | Catalytic Hydrogenation (Typical) | Hydride Reduction (Typical) |
| Heat of Reaction (ΔH) | -80 to -120 kJ/mol | -100 to -150 kJ/mol |
| Adiabatic Temp. Rise (ΔT_ad) | 100 to 200 °C | 120 to 250 °C |
Note: These are estimated values for similar reactions and should be confirmed by experimental calorimetry for the specific process.
Table 2: Recommended Starting Parameters for Large-Scale Synthesis
| Parameter | Reductive Amination with NaBH(OAc)₃ | Catalytic Hydrogenation |
| Solvent | Dichloromethane (DCM) or Toluene | Methanol or Ethanol |
| Temperature | 0 - 25 °C | 25 - 50 °C |
| Pressure | Atmospheric | 1 - 10 bar H₂ |
| Reagent Addition Time | 2 - 4 hours | N/A (controlled H₂ uptake) |
| Catalyst (for hydrogenation) | N/A | 5% Pd/C (1-5 mol%) |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (1 mol scale)
-
Reactor Setup: Charge a 5 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with tetrahydro-2H-pyran-4-one (100.12 g, 1.0 mol) and dichloromethane (2 L).
-
Initial Cooling: Cool the reactor contents to 0-5 °C.
-
Amine Addition: Add benzylamine (107.15 g, 1.0 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reducing Agent Addition: Prepare a solution of sodium triacetoxyborohydride (233.0 g, 1.1 mol) in dichloromethane (1 L). Add this solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the reaction mixture at 10-15 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (1 L). Separate the organic layer, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Catalytic Hydrogenation (1 mol scale)
-
Reactor Setup: To a suitable hydrogenation reactor, add tetrahydro-2H-pyran-4-one (100.12 g, 1.0 mol), benzylamine (107.15 g, 1.0 mol), and methanol (2 L).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (50% wet, ~5 g) under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 5 bar.
-
Reaction Control: Stir the reaction mixture at 25-30 °C. The reaction is exothermic, and the temperature should be controlled by the reactor's cooling system. Monitor the hydrogen uptake.
-
Reaction Completion: Once the hydrogen uptake ceases (typically 4-8 hours), depressurize the reactor and purge with nitrogen.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Validation & Comparative
A Comparative Guide to the Synthesis of N-Benzyltetrahydro-2H-pyran-4-amine and Other Benzylic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis of N-Benzyltetrahydro-2H-pyran-4-amine with other relevant benzylic amines. The focus is on providing a clear comparison of synthetic performance based on available experimental data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Introduction to Benzylic Amines in Synthesis
Benzylic amines are a critical class of compounds in organic synthesis and medicinal chemistry, serving as key intermediates in the preparation of a wide range of pharmaceuticals and biologically active molecules.[1] Their structural motif is present in numerous drugs, making the development of efficient and selective synthetic routes to access them a significant area of research.[2] this compound, in particular, has gained attention due to the presence of the tetrahydropyran (THP) ring, a privileged scaffold in medicinal chemistry known to improve physicochemical properties such as solubility and metabolic stability.
This guide will focus on the comparative synthesis of this compound and a structurally similar analogue, N-benzylcyclohexylamine, primarily through reductive amination. This common and versatile method involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[3][4]
Comparative Synthesis via Reductive Amination
Reductive amination is a widely used one-pot reaction for the synthesis of secondary and tertiary amines from carbonyl compounds and a primary or secondary amine.[4] The reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine intermediate over the starting ketone. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).[5]
General Reaction Scheme:
Caption: General workflow of reductive amination.
Quantitative Data Comparison
The following table summarizes the synthesis of this compound and a comparable benzylic amine, N-benzylcyclohexylamine, via reductive amination. The data is compiled from different sources and, while not from a single head-to-head study, provides a useful comparison of reaction conditions and yields.
| Product | Starting Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Tetrahydro-2H-pyran-4-one | Benzylamine | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 18 | ~77% | [6] |
| N-Benzylcyclohexylamine | Cyclohexanone | Benzylamine | H₂ (30 bar) / Au/CeO₂/TiO₂ | Toluene | 100 | 5 | 79% | [7] |
| N-Benzylcyclohexylamine | Cyclohexanone | Benzylamine | H₂ (30 bar) / Au/TiO₂ | Toluene | 100 | 5 | 72% | [7] |
Note: The yields reported are isolated yields. The conditions presented are from different studies and are not directly comparable as a single experiment.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and N-benzylcyclohexylamine are provided below.
Synthesis of this compound
This protocol is adapted from a general reductive amination procedure.[6]
Materials:
-
Tetrahydro-2H-pyran-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of Tetrahydro-2H-pyran-4-one (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of N-Benzylcyclohexylamine
This protocol is based on a catalytic reductive amination method.[7]
Materials:
-
Cyclohexanone
-
Benzylamine
-
4 wt% Au/CeO₂/TiO₂ catalyst
-
Toluene
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine cyclohexanone (1.0 eq), benzylamine (1.2 eq), and the Au/CeO₂/TiO₂ catalyst in toluene.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to 30 bar.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain these conditions for 5 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation under reduced pressure or column chromatography to yield N-benzylcyclohexylamine.
Mechanistic Insight: Reductive Amination
The reductive amination process can be broken down into two key stages: the formation of an imine (or iminium ion) and its subsequent reduction.
References
- 1. Primary Benzylic Amines via Copper-Catalyzed Benzylic C(sp3)–H Carbamation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of N-Benzyltetrahydro-2H-pyran-4-amine by HPLC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust chemical research and pharmaceutical development. N-Benzyltetrahydro-2H-pyran-4-amine is a key building block in the synthesis of various biologically active molecules. Ensuring its purity is critical for the reliability of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative overview of two orthogonal analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and a logical framework for interpreting the results from these complementary methods.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance attributes of HPLC and quantitative NMR (qNMR) for the purity assessment of this compound.
Table 1: Comparison of HPLC and NMR for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Output | Chromatogram (Signal vs. Retention Time) | Spectrum (Signal vs. Chemical Shift) |
| Quantitation | Relative purity based on peak area percentage. Requires a reference standard for absolute quantification. | Absolute or relative purity. qNMR allows for direct purity assessment against a certified internal standard. |
| Impurity Detection | Excellent for separating and detecting structurally similar impurities, isomers, and by-products. | Excellent for identifying and quantifying impurities with unique proton signals. May not detect impurities with overlapping signals or no proton signals. |
| Structural Info | Limited to retention time and UV spectrum, which are not definitive for structure. | Provides detailed structural information, enabling the identification of unknown impurities. |
| Sample Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower, with longer acquisition times required for high sensitivity and resolution, especially for qNMR. |
| Solvent/Reagent Use | Requires significant volumes of high-purity solvents. | Requires deuterated solvents, which can be costly, but in smaller volumes. |
Table 2: Hypothetical Purity Analysis Results for a Batch of this compound
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Level (%) |
| HPLC (Area %) | 99.5 | Unreacted Benzaldehyde | 0.3 |
| ¹H qNMR | 99.2 | Residual Tetrahydro-2H-pyran-4-one | 0.5 |
Experimental Protocols
Detailed methodologies for both HPLC and NMR analysis are provided below. These protocols are designed to be robust and reproducible for the routine quality control of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Protocol
This qNMR method provides an absolute purity determination of this compound using an internal standard.[1]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform with a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of this compound (e.g., the benzylic CH₂ protons) and the internal standard (the two vinyl protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the purity validation process.
Caption: Experimental workflow for purity validation.
Caption: Decision-making based on purity results.
References
comparative analysis of different reducing agents for synthesizing tetrahydropyran amines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reductive Amination Methodologies
The synthesis of tetrahydropyran amines is a critical process in the development of a wide array of pharmaceutical compounds. The tetrahydropyran motif is a prevalent scaffold in numerous bioactive molecules, and the introduction of an amine functionality is a key step in elaborating these structures to modulate their pharmacological properties. Reductive amination of tetrahydropyran-4-one stands out as a primary method for this transformation, offering a direct and efficient route to the desired products.
The success of a reductive amination hinges on the judicious choice of a reducing agent. This decision significantly impacts reaction efficiency, yield, diastereoselectivity, and functional group tolerance. This guide provides a comprehensive comparative analysis of commonly employed reducing agents for the synthesis of tetrahydropyran amines, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Common Reducing Agents
The selection of a reducing agent is a balance between reactivity and selectivity. For the synthesis of tetrahydropyran amines, the goal is to efficiently reduce the intermediate iminium ion formed from the condensation of tetrahydropyran-4-one and an amine, without significant reduction of the starting ketone. The following table summarizes the performance of three widely used borohydride-based reagents in the reductive amination of cyclic ketones, using the reaction of tetrahydropyran-4-one with benzylamine as a representative example.
| Reducing Agent | Typical Yield (%) | Diastereoselectivity (axial:equatorial) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85 - 95% | High (predominantly equatorial amine) | Mild and highly selective for imines/iminium ions; tolerates a wide range of functional groups; low toxicity.[1] | Moisture sensitive; higher cost compared to NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | 70 - 85% | Moderate to high (predominantly equatorial amine) | Selective for iminium ions over carbonyls; stable in mildly acidic conditions, allowing for one-pot reactions.[2][3] | Highly toxic (potential for HCN gas evolution); environmentally hazardous.[2][3] |
| Sodium Borohydride (NaBH₄) | 60 - 75% | Moderate (mixture of diastereomers, often favoring the equatorial amine) | Cost-effective; readily available. | Non-selective, can reduce the starting ketone, leading to alcohol byproducts; often requires a two-step procedure (pre-formation of the imine).[4] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Variable | Substrate and catalyst dependent | "Green" and atom-economical; can offer high stereoselectivity with appropriate catalysts. | Requires specialized equipment (hydrogenator); potential for over-reduction of other functional groups. |
Note on Diastereoselectivity: For the reductive amination of a substituted tetrahydropyranone, the approach of the hydride to the iminium ion intermediate will determine the stereochemical outcome. The bulky reducing agents, like sodium triacetoxyborohydride, generally favor an equatorial attack on the iminium ion, leading to the formation of the thermodynamically more stable product with the amine substituent in the equatorial position. The less hindered sodium borohydride can exhibit lower diastereoselectivity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of tetrahydropyran amines via reductive amination.
References
A Comparative Guide to the Stereoselective Synthesis of N-Benzyltetrahydro-2H-pyran-4-amine Derivatives
For researchers and professionals in drug development, the stereochemical configuration of bioactive molecules is of paramount importance. The N-benzyltetrahydro-2H-pyran-4-amine scaffold is a key structural motif in a variety of pharmacologically active compounds. Achieving stereocontrol in the synthesis of its derivatives is crucial for optimizing their efficacy and safety profiles. This guide provides a comparative overview of different stereoselective strategies, supported by experimental data and detailed protocols.
Diastereoselective Synthesis via Domino Michael–Hemiacetalization Reaction
An effective strategy for constructing the tetrahydropyran ring with high stereocontrol is through an organocatalytic domino Michael–hemiacetalization reaction. This approach allows for the synthesis of polysubstituted tetrahydropyranols, which can be further functionalized to obtain the desired N-benzylamine derivatives. The stereoselectivity is induced by a chiral catalyst, and the resulting diastereomers can often be separated or the reaction can be optimized to favor a single diastereomer.
A study on the reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds demonstrates the synthesis of highly functionalized tetrahydropyranols with good to excellent stereoselectivities.[1] While this example does not directly yield an N-benzylamine, the resulting hydroxylated tetrahydropyran can be converted to the target amine via standard functional group transformations (e.g., mesylation, azidation, reduction, and reductive amination).
Quantitative Data Summary
The following table summarizes the results for the synthesis of various tetrahydropyranols using a chiral squaramide catalyst. The diastereomeric and enantiomeric excesses reported are for the corresponding dehydrated dihydro-2H-pyrans.
| Entry | R¹ | R² | Yield (%) | de (%) | ee (%) |
| 1 | Ph | OMe | 85 | 88 | 94 |
| 2 | 4-FC₆H₄ | OMe | 81 | 98 | 92 |
| 3 | 4-ClC₆H₄ | OMe | 83 | 98 | 93 |
| 4 | 4-BrC₆H₄ | OMe | 86 | 98 | 94 |
| 5 | 2-Naphthyl | OMe | 84 | 94 | 92 |
| 6 | Ph | Ph | 73 | 80 | 88 |
| 7 | Ph | Me | 75 | 26 | 71 |
Experimental Protocol: Organocatalytic Domino Michael–Hemiacetalization[1]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (0.5 mmol) and the α-hydroxymethyl nitroalkene (0.5 mmol) in toluene (1.0 mL) in a dried reaction tube, the chiral squaramide catalyst E (10 mol%) was added.
-
Reaction Execution: The reaction mixture was stirred at room temperature for the time indicated by TLC monitoring (typically 24-72 hours).
-
Work-up and Dehydration: After completion of the domino reaction, p-toluenesulfonic acid (PTSA, 20 mol%) was added, and the mixture was heated to 100 °C for 1 hour.
-
Purification: The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel (n-pentane/diethyl ether) to afford the corresponding 3,4-dihydro-2H-pyran.
-
Analysis: The diastereomeric and enantiomeric excesses were determined by HPLC analysis on a chiral stationary phase.
Workflow Diagram
Caption: Workflow for the organocatalytic domino Michael–hemiacetalization reaction.
Stereoselective Ring-Expansion of Monocyclopropanated Furans
A metal-free, stereoselective ring-expansion of monocyclopropanated furans provides an alternative and scalable route to highly functionalized dihydropyran and tetrahydropyran derivatives.[2][3] This method relies on a cyclopropylcarbinyl cation rearrangement, which proceeds with selective cleavage of the endocyclic C-C bond of the cyclopropane ring. The resulting dihydropyrans can be subsequently reduced to the corresponding tetrahydropyrans, and the functional groups can be manipulated to install the N-benzylamine moiety.
Quantitative Data Summary
The table below presents the results for the microwave-assisted, Brønsted-acid-mediated ring-expansion of various monocyclopropanated furans to yield dihydropyran derivatives.
| Entry | Substrate (R) | Solvent | Yield (%) |
| 1 | H | MeOH | 95 |
| 2 | H | iPrOH | 93 |
| 3 | H | n-BuOH | 91 |
| 4 | H | BnOH | 90 |
| 5 | Me | MeOH | 94 |
| 6 | Ph | MeOH | 92 |
Experimental Protocol: Ring-Expansion of Monocyclopropanated Furans[2]
-
Reaction Setup: A solution of the monocyclopropanated furan (1.0 equiv) in the respective alcohol (0.2 M) was prepared in a microwave vial.
-
Addition of Reagents: DBU (1.2 equiv) and trifluoroacetic acid (TFA, 1.1 equiv) were added to the solution.
-
Microwave Irradiation: The vial was sealed and heated in a microwave reactor to 100 °C for 30 minutes.
-
Work-up: The reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure.
-
Purification: The crude product was purified by flash column chromatography on silica gel to afford the desired dihydropyran.
Reaction Pathway Diagram
Caption: Reaction pathway for the stereoselective ring-expansion of monocyclopropanated furans.
Asymmetric Reductive Amination of Tetrahydropyran-4-one
Conceptual Workflow
The general workflow for an asymmetric reductive amination would involve the following steps. The choice of catalyst and reducing agent is critical for achieving high enantioselectivity.
General Experimental Protocol (Hypothetical)
-
Imine Formation: Tetrahydropyran-4-one and benzylamine are dissolved in a suitable solvent (e.g., DCM, THF, or toluene). A dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, is often added to drive the equilibrium towards imine formation.
-
Asymmetric Reduction: The pre-formed imine or the in-situ generated imine is then subjected to reduction.
-
Catalytic Approach: A chiral catalyst (e.g., a chiral phosphoric acid, or a transition metal complex with a chiral ligand) and a reducing agent (e.g., Hantzsch ester or a borane) are used.
-
Stoichiometric Approach: A chiral borane reducing agent (e.g., a CBS catalyst with borane) is employed.
-
-
Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography or crystallization.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.
Logical Relationship Diagram
Caption: Logical relationship in asymmetric reductive amination.
This guide provides a starting point for researchers looking to synthesize stereochemically defined this compound derivatives. The choice of a specific synthetic route will depend on the desired substitution pattern, the required stereoisomer, and the scalability of the process. The provided experimental protocols and data from related systems offer valuable insights for the development of robust and stereoselective synthetic strategies.
References
- 1. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalytic Systems for N-Alkylation of Amines with Alcohols
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in C-N Bond Formation
The N-alkylation of amines with alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a head-to-head comparison of prominent catalytic systems for this reaction, focusing on the widely studied model reaction of aniline with benzyl alcohol. The data presented is compiled from recent scientific literature to aid researchers in selecting the most suitable catalyst for their specific needs, considering factors such as efficiency, sustainability, and reaction conditions.
The "Borrowing Hydrogen" Pathway: A Sustainable Approach
Modern catalytic N-alkylation of amines with alcohols predominantly proceeds via the "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism. This atom-economical pathway avoids the use of stoichiometric and often hazardous alkylating agents, producing water as the only byproduct.[1][2] The general cycle involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, which then undergoes condensation with the amine to form an imine. The metal-hydride species, formed during the initial oxidation, subsequently reduces the imine to the desired alkylated amine, thus regenerating the catalyst.
Caption: The Borrowing Hydrogen mechanism for N-alkylation of amines with alcohols.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various homogeneous and heterogeneous catalytic systems for the N-alkylation of aniline with benzyl alcohol. This reaction is a standard benchmark for evaluating catalyst efficiency.
| Catalyst System | Catalyst Type | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Noble Metal Catalysts | ||||||||
| [IrCl(cod)(IMe)] | Homogeneous | 1.0 | KOtBu | Toluene | 110 | 3 | >99 | [3] |
| [Cp*IrCl₂]₂/NaHCO₃ | Homogeneous | 1.0 (Ir) | NaHCO₃ | Toluene | 110 | - | 94 | [4] |
| NHC-Ir(III) (2b) | Homogeneous | 1.0 | KOtBu | Solvent-free | 120 | 24 | 93 | [5] |
| [Ru(p-cymene)Cl₂]₂/dppf | Homogeneous | 0.5 (Ru) | - | - | - | - | High | [6] |
| NHC-Ru(II) (3a) | Homogeneous | 1.0 | KOtBu | Solvent-free | 120 | 20 | 78 | [5] |
| Au/TiO₂ | Heterogeneous | 0.5 (Au) | None | Toluene | 120 | - | High | [7] |
| Earth-Abundant Metal Catalysts | ||||||||
| Mn-pincer (1) | Homogeneous | 2.0 | t-BuOK | Toluene | 80 | - | 78 | [8] |
| MnBr(CO)₅/PPh₃ | Homogeneous | - | - | - | - | - | Moderate-High | [9] |
| Ni(COD)₂/KOH | Homogeneous | - | KOH | - | - | - | High | [2] |
| Ni/θ-Al₂O₃ | Heterogeneous | 1.0 (Ni) | None | - | - | - | High | [10][11] |
| Co-nanoparticles | Heterogeneous | 0.86 (Co) | t-BuOK | Toluene | 140 | 24 | >99 | [12][13] |
| Zn(La)Cl₂ (1a) | Homogeneous | 3.0 | tBuOK | Toluene | 120 | 16 | 75 | [14] |
| Titanium Hydroxide | Heterogeneous | - | None | - | - | - | >90 (selectivity) | [15] |
Experimental Protocols: A General Guide
While specific reaction conditions vary, the following protocols provide a general framework for conducting N-alkylation of amines with alcohols using either homogeneous or heterogeneous catalysts.
General Procedure for Homogeneous Catalysis
A representative experimental workflow for a homogeneous catalytic N-alkylation reaction is outlined below.
References
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reusable Co-nanoparticles for general and selective N -alkylation of amines and ammonia with alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05913K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Verifying the Three-Dimensional Structure of N-Benzyltetrahydro-2H-pyran-4-amine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional architecture is fundamental to understanding its biological activity and optimizing its properties. In the development of novel therapeutics based on the N-Benzyltetrahydro-2H-pyran-4-amine scaffold, X-ray crystallography stands as the definitive method for elucidating the exact spatial arrangement of atoms. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of these derivatives, supported by representative experimental data.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography offers an unparalleled, high-resolution view of the crystalline solid state of a molecule. This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry. Furthermore, it reveals crucial details about intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which can be vital for understanding the physicochemical properties of the compound.
While a specific crystal structure for an this compound derivative is not publicly available, a study on the closely related thiourea derivatives of 4-amino-N-benzylpiperidine provides an excellent proxy for the type of data and structural insights that can be obtained.[1] The piperidine core is structurally similar to the tetrahydropyran ring, differing only in the heteroatom (nitrogen vs. oxygen).
Comparison of Structural Elucidation Techniques
The confirmation of a chemical structure is typically achieved through a combination of analytical methods. While X-ray crystallography provides the most detailed picture, other techniques offer complementary information, particularly regarding the molecule's properties in solution.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions. | Unambiguous structure determination; provides solid-state conformation. | Requires a suitable single crystal, which can be challenging to grow; structure may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity through scalar couplings (COSY, HSQC, HMBC); spatial proximity through nuclear Overhauser effects (NOESY, ROESY); information about the solution-state conformation and dynamics. | Provides detailed structural information in solution; non-destructive. | Can be difficult to interpret for complex molecules; determination of global conformation can be challenging. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide clues about the structure. | High sensitivity; requires very small amounts of sample. | Does not provide information about stereochemistry or 3D conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
Experimental Protocol: A Representative Example
The following is a generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a heterocyclic amine derivative, based on methodologies reported for similar compounds.[1][2][3]
Synthesis and Crystallization of 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea
To a solution of 4-amino-N-benzylpiperidine in a suitable solvent such as acetone, an equimolar amount of benzoyl isothiocyanate is added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent system (e.g., ethanol/chloroform) to yield single crystals suitable for X-ray diffraction.[1]
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, typically 100 K or 293 K. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Representative Crystallographic Data
The following table presents crystallographic data for 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea, illustrating the type of quantitative information obtained from an X-ray diffraction experiment.[1]
| Parameter | 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea |
| Empirical formula | C20H23N3OS |
| Formula weight | 353.47 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.857(7) |
| b (Å) | 20.392(16) |
| c (Å) | 11.953(9) |
| β (°) | 100.246(3) |
| Volume (ų) | 1881.2(6) |
| Z | 4 |
| Calculated density (mg/m³) | 1.248 |
| Absorption coefficient (mm⁻¹) | 0.184 |
| F(000) | 752 |
Visualizing the Process and Logic
To better understand the workflow and the relationships between different aspects of structural confirmation, the following diagrams are provided.
References
A Comparative Guide to the Pharmacokinetic Properties of Drugs Derived from N-Benzyltetrahydro-2H-pyran-4-amine and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The N-Benzyltetrahydro-2H-pyran-4-amine scaffold and its derivatives are of significant interest in modern medicinal chemistry. The tetrahydropyran (THP) ring, a bioisostere of cyclohexane, often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to drug candidates. This guide provides a comparative analysis of the pharmacokinetic profiles of drugs and clinical candidates that incorporate the tetrahydropyran-4-amine motif, alongside relevant therapeutic alternatives. The data presented herein is intended to inform lead optimization and candidate selection in drug discovery programs.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for selected compounds containing the tetrahydropyran-4-amine moiety or representing therapeutic alternatives. These compounds are primarily inhibitors of protein kinases (e.g., ATM, FLT3, mTOR) or phosphodiesterases (PDE10A), reflecting common applications of this scaffold.
Table 1: Pharmacokinetics of Tetrahydropyran-Containing Kinase Inhibitors
| Compound (Target) | Species | Dose | Tmax (h) | T½ (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| AZD0156 (ATM) | Rat | - | - | 2.7 | >100% | 22.5 | 0.98 |
| Gilteritinib (FLT3) | Human | 20-450 mg | 2-6 | 113 | - | - | - |
| Torin2 (mTOR) | Mouse | - | - | 0.72 | 51% | 19.6 | - |
Data sourced from multiple preclinical and clinical studies.[1][2][3][4][5][6][7][8][9][10][11][12]
Table 2: Pharmacokinetics of a Tetrahydropyridopyrimidine-based PDE10A Inhibitor and Antipsychotic Comparators
| Compound (Target) | Species | Dose | Tmax (h) | T½ (h) | Bioavailability (%) | Clearance (L/h) | Volume of Distribution (L) |
| TAK-063 (PDE10A) | Human | 3-1000 mg | 3-4 | 15-25 | Dose-dependent (decreases with increasing dose) | - | - |
| Haloperidol (D2 Receptor) | Human | Oral | 2-6 | 14-37 | 60-70% | - | - |
| Olanzapine (D2/5-HT2A) | Human | Oral | ~6 | 21-54 (mean 30) | ~60-65% (after first pass) | 12-47 (mean 25) | ~1000 |
Data sourced from multiple clinical studies.[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic data. Below are standard protocols for two key in vitro ADME assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time.
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is measured. This helps in identifying if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified at various time points using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is indicative of active efflux.
Microsomal Stability Assay
This assay is used to evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the rate of metabolism of a test compound and calculate its intrinsic clearance.
Methodology:
-
Incubation Preparation: The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor mixture, typically containing NADPH.
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Mandatory Visualization
The following diagrams illustrate key signaling pathways relevant to the therapeutic targets of the discussed compounds and a general experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: Simplified Dopamine D2 receptor signaling pathway leading to inhibition of cAMP production.
Caption: A general workflow for evaluating the pharmacokinetic properties of drug candidates.
References
- 1. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2 H-pyran-4-yl)-1,3-dihydro-2 H-imidazo[4,5- c]quinolin-2-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of N-Benzyltetrahydro-2H-pyran-4-amine: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical aspect of the drug discovery and development pipeline. N-Benzyltetrahydro-2H-pyran-4-amine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound: Reductive Amination and N-Alkylation, supported by experimental data to inform methodological choices.
Two principal strategies for the synthesis of this compound are reductive amination of tetrahydro-2H-pyran-4-one and N-alkylation of tetrahydro-2H-pyran-4-amine. Each route presents distinct advantages and disadvantages in terms of cost, reaction time, yield, and safety considerations.
At a Glance: Comparison of Synthetic Routes
| Metric | Reductive Amination | N-Alkylation |
| Starting Materials | Tetrahydro-2H-pyran-4-one, Benzylamine | Tetrahydro-2H-pyran-4-amine, Benzyl Bromide |
| Key Reagents | Sodium Triacetoxyborohydride, Acetic Acid | Triethylamine, 4Å Molecular Sieves |
| Reaction Time | ~18 hours | ~9 hours |
| Reported Yield | High (Assumed >90%) | High (Assumed >90%) |
| Estimated Cost per Gram | Lower | Higher |
| Key Advantages | One-pot reaction, readily available starting materials. | Milder reaction conditions, shorter reaction time. |
| Key Challenges | Handling of a moisture-sensitive and toxic reducing agent. | Benzyl bromide is a lachrymator and requires careful handling. Potential for over-alkylation. |
In-Depth Analysis of Synthetic Routes
Route 1: Reductive Amination
Reductive amination is a highly efficient, one-pot method for the synthesis of this compound. This process involves the in-situ formation of an imine from tetrahydro-2H-pyran-4-one and benzylamine, which is then immediately reduced to the desired secondary amine by a reducing agent, typically sodium triacetoxyborohydride.
Experimental Protocol:
A general procedure for reductive amination involves dissolving the ketone (tetrahydro-2H-pyran-4-one) and the amine (benzylamine) in a suitable solvent like dichloroethane. Acetic acid is often added to catalyze the imine formation. Subsequently, the reducing agent, sodium triacetoxyborohydride, is added portion-wise, and the reaction is stirred at room temperature for approximately 18 hours. The reaction is then quenched, and the product is isolated and purified.
Cost Analysis:
Route 2: N-Alkylation
N-alkylation offers a more direct approach, involving the reaction of tetrahydro-2H-pyran-4-amine with a benzylating agent, such as benzyl bromide. This method is typically faster than reductive amination.
Experimental Protocol:
A typical procedure involves taking the amine hydrobromide salt (prepared from tetrahydro-2H-pyran-4-amine) and the alkylating agent (benzyl bromide) in a dry solvent like N,N-dimethylformamide (DMF) in the presence of 4Å molecular sieves. A base, such as triethylamine, is added portion-wise over several hours while stirring at room temperature. The reaction progress is monitored, and upon completion (typically around 9 hours), the product is isolated and purified.
Cost Analysis:
The main contributors to the cost of this route are the starting materials, tetrahydro-2H-pyran-4-amine and benzyl bromide. The cost of the amine starting material is a significant factor in the overall economics of this route.
Cost-Benefit Comparison
| Factor | Reductive Amination | N-Alkylation |
| Cost of Starting Materials | Lower | Higher |
| Reaction Time | Longer (~18h) | Shorter (~9h) |
| Yield | High (assumed) | High (assumed) |
| Safety & Handling | Requires handling of moisture-sensitive and toxic NaBH(OAc)₃. | Requires handling of lachrymatory and reactive benzyl bromide. |
| Scalability | Generally scalable, one-pot nature is advantageous. | Scalable, but portion-wise addition of base may be less convenient on a large scale. |
| Waste Generation | Generates boronate and acetate waste. | Generates triethylammonium bromide waste. |
Conclusion
For the synthesis of this compound, Reductive Amination emerges as the more cost-effective route primarily due to the lower cost of the starting materials. While the reaction time is longer, the one-pot nature of the synthesis is a significant operational advantage, particularly for larger-scale production.
The N-Alkylation route, although faster, is likely to be more expensive due to the higher cost of tetrahydro-2H-pyran-4-amine. However, for smaller-scale laboratory synthesis where time is a more critical factor than raw material cost, this route could be a viable alternative.
The final choice of synthetic route will depend on the specific priorities of the research or production team, balancing factors such as cost, time, scale, and available expertise in handling the specific reagents.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Caption: Key factors in the cost-benefit analysis.
Safety Operating Guide
Proper Disposal of N-Benzyltetrahydro-2H-pyran-4-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Benzyltetrahydro-2H-pyran-4-amine (CAS No. 443344-23-8), ensuring compliance with general safety standards and logistical best practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following disposal procedures are based on the safety data for structurally similar compounds and general laboratory chemical waste disposal guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for analogous pyran amines, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Hazard Profile of Structurally Similar Compounds
To understand the potential risks associated with this compound, the following table summarizes the hazards identified in the Safety Data Sheets of similar pyran-based amine compounds.
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity | May be harmful if swallowed. | |
| Skin Corrosion/Irritation | May cause skin irritation. | |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[1] | |
| Flammability | May be a flammable liquid and vapor. | Vapors may form explosive mixtures with air. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a clear and logical workflow to ensure safety and compliance.
References
Essential Safety and Operational Guide for Handling N-Benzyltetrahydro-2H-pyran-4-amine
This document provides critical safety and logistical information for the handling and disposal of N-Benzyltetrahydro-2H-pyran-4-amine (CAS No. 443344-23-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and absorption. |
| Eye & Face Protection | Safety glasses with side-shields or goggles. A face shield is required when there is a potential for splashing. | To protect eyes and face from splashes and aerosols. |
| Skin & Body Protection | A laboratory coat or an impermeable gown that closes in the back. Long-sleeved and closed at the cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, use a NIOSH-approved respirator. | To prevent inhalation of irritating vapors or aerosols.[3] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation:
-
All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary PPE as specified in the table above.
-
Inspect gloves for any signs of degradation or punctures before use.
-
Don PPE in the following order: gown, then gloves, then eye/face protection.
-
-
Chemical Handling:
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
Collect the absorbed material into a sealed, labeled container for disposal.[3]
-
Do not allow the spilled material to enter drains or waterways.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All waste containing this compound should be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3]
-
-
Disposal Method:
-
All chemical waste must be disposed of through a licensed environmental disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
